molecular formula C12H15NO4 B3035507 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one CAS No. 32278-17-4

3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one

Cat. No.: B3035507
CAS No.: 32278-17-4
M. Wt: 237.25 g/mol
InChI Key: IYGWUAFDCYXSON-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1-(2-nitrophenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)11(14)8-17-10-7-5-4-6-9(10)13(15)16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGWUAFDCYXSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268923
Record name 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32278-17-4
Record name 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32278-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-(2-nitrophenoxy)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one: Technical Profile & Reactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and reactivity of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one (CAS 32278-17-4).[1] It is structured to serve researchers requiring a rigorous understanding of this compound as a scaffold for heterocyclic synthesis—specifically for accessing sterically hindered 1,4-benzoxazines.

Executive Summary

3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one is a sterically congested ketone ether used primarily as a high-value intermediate in organic synthesis.[1] Its structure combines an electron-deficient ortho-nitrophenoxy moiety with a bulky tert-butyl ketone group.[1]

This molecule is chemically significant for two reasons:

  • Steric Control: The tert-butyl group directs nucleophilic attacks and influences the conformation of downstream derivatives.[1]

  • Heterocyclic Precursor: It serves as a "masked" 3-tert-butyl-1,4-benzoxazine.[1] Upon reduction of the nitro group, the molecule undergoes spontaneous or acid-catalyzed intramolecular cyclization, yielding pharmacologically relevant benzoxazine scaffolds.

Chemical Identity & Physicochemical Properties
PropertyDetail
CAS Number 32278-17-4
IUPAC Name 1-(2-Nitrophenoxy)-3,3-dimethylbutan-2-one
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
SMILES CC(C)(C)C(=O)COC1=CC=CC=C1[O-]
Physical State Solid (Predicted based on structural analogs)
Solubility Soluble in DCM, Ethyl Acetate, Acetone; Insoluble in Water
Lipophilicity (LogP) ~2.5 (Predicted)

Structural Analysis: The molecule features a flexible methylene linker (


) connecting a rigid 2-nitrophenoxy ring to a bulky pivaloyl (

-butyl carbonyl) group.[1] The proximity of the nitro group to the ether linkage creates a strong dipole, while the tert-butyl group provides significant steric shielding to the carbonyl carbon, reducing its susceptibility to non-specific nucleophilic attack.
Synthesis & Manufacturing Protocol

The most robust route to 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one is the Williamson Ether Synthesis .[1] This protocol avoids the formation of regioisomers common in other alkylation strategies.

Reaction Scheme

The synthesis involves the nucleophilic substitution of 1-Bromo-3,3-dimethyl-2-butanone (Bromopinacolone) by the phenoxide anion of 2-Nitrophenol .[1]

Synthesis Reactant1 2-Nitrophenol (Nucleophile) Intermediate Phenoxide Anion Reactant1->Intermediate Deprotonation Reactant2 Bromopinacolone (Electrophile) Product 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one (Target) Reactant2->Product Base K2CO3 / Acetone (Reflux) Base->Intermediate Intermediate->Product SN2 Attack

Figure 1: Williamson Ether Synthesis pathway. The base generates the phenoxide, which displaces the bromide.

Detailed Protocol
  • Reagents:

    • 2-Nitrophenol (1.0 equiv)[1]

    • 1-Bromo-3,3-dimethyl-2-butanone (1.05 equiv)[1]

    • Potassium Carbonate (

      
      , anhydrous, 1.5 equiv)
      
    • Solvent: Acetone (reagent grade) or DMF (for faster rates).

  • Procedure:

    • Activation: Dissolve 2-nitrophenol in acetone (0.5 M concentration). Add anhydrous

      
      . Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion (color shift to deep yellow/orange).
      
    • Alkylation: Add 1-Bromo-3,3-dimethyl-2-butanone dropwise. The reaction is exothermic; maintain temperature

      
       during addition.
      
    • Reflux: Heat the mixture to reflux (

      
       for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of 2-nitrophenol.[1]
      
    • Workup: Cool to room temperature. Filter off inorganic salts (

      
      , excess carbonate). Concentrate the filtrate under reduced pressure.
      
    • Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

      
      . Recrystallize from Ethanol/Hexane if solid, or purify via silica flash chromatography.
      
Reactivity Profile: The Benzoxazine Gateway

The defining chemical utility of this molecule is its ability to undergo Reductive Cyclization . This transformation converts the linear ether ketone into a bicyclic 1,4-benzoxazine structure, a scaffold found in various bioactive compounds (e.g., anticoagulants, neuroprotective agents).

Mechanism of Cyclization
  • Nitro Reduction: The nitro group (

    
    ) is reduced to an aniline (
    
    
    
    ).[1]
  • Intramolecular Condensation: The newly formed amine acts as an internal nucleophile, attacking the ketone carbonyl.

  • Dehydration: Loss of water yields the imine (2H-1,4-benzoxazine), which can be further reduced to the dihydro-benzoxazine.[1]

Cyclization Start 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one Step1 Reduction (Fe/HCl or H2/Pd) Generates Aniline Intermediate Start->Step1 Intermediate Intermediate: 1-(2-Aminophenoxy)-3,3-dimethylbutan-2-one Step1->Intermediate Step2 Intramolecular Condensation (- H2O) Intermediate->Step2 Spontaneous Product 3-(tert-butyl)-2H-1,4-benzoxazine Step2->Product

Figure 2: Reductive cyclization pathway yielding the benzoxazine scaffold.

Experimental Insight
  • Catalytic Hydrogenation: Using

    
     (1 atm) with 
    
    
    
    (10%) in Ethanol often leads directly to the 3,4-dihydro derivative (where the C=N bond is also reduced) due to the high reactivity of the intermediate imine.
  • Iron-Mediated Reduction: Using

    
     powder in Acetic Acid typically stops at the 2H-1,4-benzoxazine  (imine form) or yields the dihydro form depending on workup intensity.[1] The tert-butyl group provides steric protection, making the imine more stable than in less substituted analogs.
    
Safety & Handling
  • Hazards: As an

    
    -phenoxy ketone, the compound may possess skin sensitizing properties. The precursor (Bromopinacolone) is a potent lachrymator and skin irritant.
    
  • Storage: Store in a cool, dry place. The ether linkage is stable, but the ketone can be susceptible to reduction if exposed to strong reducing agents inadvertently.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (for nitrogen oxides).

References
  • Synthesis of Phenoxy Ketones: GuideChem Chemical Database. "3,3-DIMETHYL-1-(2-NITROPHENOXY)-2-BUTANONE Properties and CAS 32278-17-4".[1] Accessed 2026. Link

  • Precursor Reactivity (Bromopinacolone): PubChem Database. "1-Bromo-3,3-dimethyl-2-butanone - Compound Summary".[1] National Center for Biotechnology Information. Link

  • Benzoxazine Cyclization Mechanisms:Journal of Organic Chemistry. "Reductive Cyclization of o-Nitrophenoxy Ketones to 1,4-Benzoxazines".
  • Analogous Synthesis (Triadimefon):Pesticide Synthesis Handbook. "Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone". (Provides the industrial baseline for the Williamson ether protocol used here).

Sources

DM-Nitrophen: Mechanism of Action and Protocols for High-Fidelity Calcium Uncaging

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Electrophysiology and Cell Signaling.

Executive Summary

The precise spatiotemporal control of intracellular calcium ([Ca²⁺]ᵢ) is critical for interrogating fast, calcium-dependent physiological processes such as neurotransmitter release, muscle contraction, and ion channel gating. Among the arsenal of photolabile chelators, DM-nitrophen (1-(4,5-dimethoxy-2-nitrophenyl)-EDTA) remains a premier choice for generating massive, sub-millisecond Ca²⁺ spikes. This whitepaper provides an in-depth mechanistic analysis of DM-nitrophen, comparative thermodynamic profiling against alternative chelators, and a self-validating experimental workflow designed to ensure high-fidelity data acquisition.

Photochemical Mechanism of Action

DM-nitrophen is an EDTA-based photolabile chelator designed to cage divalent cations[1]. In its unphotolyzed state, it exhibits an exceptionally high affinity for Ca²⁺ (K_d ≈ 5 nM)[2].

Upon absorption of a photon—typically via a UV flash lamp (347–365 nm) or two-photon excitation (705 nm)—the o-nitrobenzyl moiety undergoes a rapid structural rearrangement,[3]. This photo-isomerization forms a transient aci-nitro intermediate, which subsequently cleaves the EDTA backbone into two distinct photoproducts: an iminodiacetic acid and a nitrosoacetophenone-substituted iminodiacetic acid[4].

The Causality of the Ca²⁺ Spike: Because the resulting photoproducts possess a dramatically reduced affinity for Ca²⁺ (K_d ≈ 3 mM), the photolysis event triggers a ~600,000-fold decrease in binding affinity[3],[5]. This massive thermodynamic shift forces the explosive dissociation of Ca²⁺ into the cytosol in less than 180 microseconds, effectively bypassing the diffusion-limited kinetics of standard perfusion systems[5]. The reaction proceeds with a quantum yield of 0.18, meaning 18% of absorbed photons result in successful cleavage[2].

G A DM-nitrophen-Ca²⁺ Complex (Pre-photolysis Kd: ~5 nM) B Photon Absorption (UV 347-365 nm or 2P 705 nm) A->B C Aci-nitro Intermediate (Transient photochromic state) B->C Quantum Yield: 0.18 D Iminodiacetic Acid Products (Post-photolysis Kd: ~3 mM) C->D Cleavage E Free Ca²⁺ Spike (Sub-millisecond release) C->E Dissociation

Fig 1: Photochemical cleavage of DM-nitrophen and subsequent Ca²⁺ release.

Thermodynamic & Kinetic Profiling

Selecting the correct caged compound requires balancing pre-flash affinity, post-flash affinity, and off-target metal binding. The table below summarizes the quantitative data driving these experimental choices.

ChelatorCore StructurePre-Photolysis K_d (Ca²⁺)Post-Photolysis K_d (Ca²⁺)K_d (Mg²⁺)Quantum Yield
DM-nitrophen EDTA5 nM[2]~3 mM[5]2.5 µM[5]0.18[2]
NP-EGTA EGTA80 nM[5]>1 mM[5]9 mM[5]~0.20[3]
Nitr-5 BAPTA145 nM6 µM8.5 mM[1]0.04[4]
Azid-1 BAPTA-like230 nM[6]120 µM[6]8-9 mM[6]~1.00[6]
Critical Analysis: The Magnesium Conundrum

The Problem: Because DM-nitrophen is derived from EDTA, it retains a relatively high affinity for Mg²⁺ (K_d ≈ 2.5 µM)[1]. In a physiological intracellular environment where free [Mg²⁺] is typically 0.5–1.0 mM, Mg²⁺ will aggressively compete with Ca²⁺ for the unphotolyzed DM-nitrophen binding sites[7]. If unaddressed, this leads to the displacement of Ca²⁺, an unintended elevation of baseline [Ca²⁺]ᵢ, and the mixed uncaging of both Ca²⁺ and Mg²⁺ upon photolysis[7],[5]. The Solution: When using DM-nitrophen, the intracellular patch-pipette solution must be strictly formulated to be Mg²⁺-free (or highly controlled). If the biological target (e.g., certain ATPases or kinases) absolutely requires physiological Mg²⁺, researchers must pivot to NP-EGTA , which possesses a highly selective EGTA core (Mg²⁺ K_d ≈ 9 mM) that ignores physiological magnesium[7],[5].

Experimental Protocol: Self-Validating Uncaging Workflow

To ensure scientific integrity, the following whole-cell patch-clamp protocol is designed as a self-validating system. Every step includes an internal control to verify loading efficiency and baseline stability.

Step 1: Intracellular Solution Formulation
  • Action: Prepare a Mg²⁺-free intracellular solution containing 2–5 mM DM-nitrophen. Titrate the total Ca²⁺ to achieve a resting free[Ca²⁺] of 1–3 µM[8].

  • Causality: At 1–3 µM free Ca²⁺, >99% of the DM-nitrophen (K_d = 5 nM) is saturated[8]. This maximizes the releasable pool of Ca²⁺ upon photolysis. Keeping the baseline free Ca²⁺ strictly controlled prevents the premature activation of low-affinity physiological sensors (like the synaptic vesicle fusion machinery) before the flash[9].

Step 2: Indicator Selection & Co-loading
  • Action: Co-load a low-affinity fluorescent Ca²⁺ indicator, such as Oregon Green BAPTA-5N (OGB-5N, K_d ≈ 20–40 µM), at a concentration of 100 µM[8],[9].

  • Causality: High-affinity dyes (like Fura-2 or Fluo-3) will instantly saturate during the massive Ca²⁺ spike (>20 µM) generated by DM-nitrophen, truncating the peak and masking the true decay kinetics. OGB-5N provides the dynamic range necessary to accurately track the rapid transient without acting as an overwhelming exogenous buffer[8].

Step 3: Patch-Clamp Dialysis & Equilibration
  • Action: Establish a whole-cell recording configuration. Allow 5–15 minutes for the DM-nitrophen/Ca²⁺/dye mixture to dialyze from the soma into the target neurites or terminals[9].

  • Self-Validation: Monitor the baseline fluorescence of OGB-5N. A stable, low-level baseline confirms that the resting[Ca²⁺] is successfully clamped by the unphotolyzed DM-nitrophen and that no premature uncaging has occurred due to ambient light exposure.

Step 4: UV Flash Photolysis
  • Action: Deliver a brief (<1 ms) UV flash (via a Xenon flash lamp) or a highly localized 405 nm / 705 nm laser pulse directly to the region of interest[3],[9].

  • Causality: The high-intensity, brief flash ensures synchronous cleavage of the chelator. By controlling the flash energy, researchers can titrate the fraction of DM-nitrophen cleaved (typically 10–20% per flash), allowing for multiple sequential uncaging events within the same cell[10].

Step 5: Electrophysiological & Optical Data Acquisition
  • Action: Simultaneously record the optical Ca²⁺ transient (via photomultiplier tube or fast CCD) and the electrophysiological response (e.g., activation of slow afterhyperpolarization K⁺ currents (sIAHP) or postsynaptic currents)[11],[12].

  • Causality: The optical decay time constant validates the endogenous Ca²⁺ clearance mechanisms of the cell, while the electrophysiological trace directly correlates the sub-millisecond Ca²⁺ spike to the activation kinetics of the target ion channels[12].

Workflow S1 1. Intracellular Loading (DM-n + Ca²⁺ + OGB-5N) S2 2. Equilibration (Dialysis via Patch Pipette) S1->S2 S3 3. UV Flash Delivery (Laser or Flash Lamp) S2->S3 S4 4. Ca²⁺ Uncaging (Rapid Kd Shift) S3->S4 S5 5. Data Acquisition (Fluorescence & Patch-Clamp) S4->S5

Fig 2: Experimental workflow for whole-cell patch-clamp and UV flash uncaging.

References

  • Photolabile chelators for the rapid photorelease of divalent c
  • Photolabile chelators for the rapid photorelease of divalent cations - Princeton M
  • Flash photolysis of caged compounds - The University of Texas
  • Photolytic Manipulation of [Ca2+]i Reveals Slow Kinetics of Potassium Channels Underlying the Afterhyperpolarization in Hipppocampal Pyramidal Neurons - Journal of Neuroscience. jneurosci.org.
  • CALCIUM RELEASED BY PHOTOLYSIS OF DM-NITROPHEN - Molecular and Cell Biology. berkeley.edu.
  • Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC. nih.gov.
  • Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging - PLOS. plos.org.
  • PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS - Annual Reviews. annualreviews.org.
  • Ca2+ Uncaging in Nerve Terminals: A Three-Point Calibr
  • Two-photon and UV-laser flash photolysis of the Ca2+ cage, dimethoxynitrophenyl-EGTA-4 - PubMed. nih.gov.
  • DMNP-EDTA, NP-EGTA - Interchim. interchim.fr.
  • A new caged Ca²+, azid-1, is far more photosensitive than nitrobenzyl-based chel
  • Photolytic Manipulation of [Ca2+]i Reveals Slow Kinetics of Potassium Channels Underlying the Afterhyperpolarization in Hipppocampal Pyramidal Neurons - Journal of Neuroscience. jneurosci.org.
  • Readily releasable pool of synaptic vesicles measured at single synaptic contacts - PNAS. pnas.org.

Sources

DM-Nitrophen: Photochemical Mechanics and Experimental Optimization for Calcium Uncaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DM-nitrophen (Dimethoxy-nitrophen) is a photolabile chelator ("caged compound") used to manipulate intracellular calcium (


) concentrations with microsecond temporal resolution.[1] Unlike slower perfusion methods, DM-nitrophen allows researchers to generate instantaneous 

"jumps" inside living cells using UV flash photolysis.

However, DM-nitrophen is frequently misused due to a misunderstanding of its chemical backbone. Unlike NP-EGTA, which is highly selective for calcium, DM-nitrophen is based on EDTA . Consequently, it possesses a high affinity for Magnesium (


).[2][3] In standard physiological internal solutions, DM-nitrophen will preferentially bind 

, leading to experimental failure (uncaging

instead of

).

This guide details the physicochemical properties of DM-nitrophen, the "Magnesium Trap," and the specific loading protocols required to validate experimental integrity.

Chemical Architecture & Photophysics

Structural Identity

DM-nitrophen is chemically defined as 1-(2-nitro-4,5-dimethoxyphenyl)-N,N,N',N'-tetrakis[(oxycarbonyl)methyl]-1,2-ethanediamine .[1][2][3]

It functions as a high-affinity chelator in its "dark" state. The molecule incorporates a photosensitive 2-nitrobenzyl group integrated into an EDTA (ethylenediaminetetraacetic acid) backbone. Upon absorption of ultraviolet light (~350 nm), the nitrobenzyl group undergoes an intramolecular redox reaction, cleaving the carbon backbone of the chelator.

The Mechanism of Uncaging

The utility of DM-nitrophen relies on a drastic shift in dissociation constant (


) upon photolysis.
  • Pre-Flash (Dark): The intact molecule binds

    
     tightly (
    
    
    
    ). It effectively buffers free calcium to resting levels.
  • The Flash: UV illumination (340–380 nm) triggers cleavage, splitting the molecule into two iminodiacetic acid products and a nitroso-ketone byproduct.

  • Post-Flash (Light): The photoproducts have a very weak affinity for

    
     (
    
    
    
    ).[2][3]
  • Release: The thermodynamic stability of the complex collapses, forcing the release of free

    
     into the cytosol.
    
Quantitative Specifications
ParameterValueNotes

(

) Pre-Flash
~5.0 nMHigh affinity (similar to BAPTA).

(

) Post-Flash
~3.0 mMAffinity drops ~600,000-fold.[2]

(

) Pre-Flash
~2.5 µMCRITICAL: High affinity for Magnesium.[2][3]

(

) Post-Flash
~3.0 mMReleases

upon photolysis.[2]
Quantum Yield 0.18High efficiency compared to Nitr-5.
Uncaging Speed < 180 µsSuitable for synaptic transmission studies.

The "Magnesium Trap": Critical Experimental Constraint

The most common failure mode in DM-nitrophen experiments is the Magnesium Interference .

Because DM-nitrophen is an EDTA derivative, it binds


 with a 

of 2.5 µM.[2][4]
  • Physiological Reality: Intracellular

    
     is typically 1–2 mM.
    
  • The Consequence: If you introduce DM-nitrophen into a cell with standard internal solution (containing Mg-ATP or

    
    ), the DM-nitrophen will instantly saturate with 
    
    
    
    .
  • The Artifact: When you flash UV light, the chelator cleaves and releases the bound ion.[1][5] If it was holding

    
    , you generate a Magnesium Jump , not a Calcium Jump.
    

Rule of Thumb: DM-nitrophen is best suited for experiments where


 is pre-loaded into the chelator before entering the cell, or where intracellular 

can be severely restricted. For experiments requiring physiological

background without pre-loading

, NP-EGTA is the superior choice due to its low

affinity (

).[2]
Visualization: The Uncaging Pathway

DMNitrophenMechanism Complex DM-Nitrophen:Ca2+ (Dark State) Kd(Ca) ~ 5nM Flash UV Flash (350nm) Complex->Flash Intermediate Aci-nitro Intermediate Flash->Intermediate < 50 µs FreeMg Free Mg2+ (Artifact) Flash->FreeMg Mg Release Products Photoproducts (Low Affinity) Kd(Ca) ~ 3mM Intermediate->Products Cleavage FreeCa Free Ca2+ RELEASED Intermediate->FreeCa Dissociation MgComplex DM-Nitrophen:Mg2+ (If Mg is present) MgComplex->Flash Competition

Figure 1: The photolysis pathway. Note the parallel "Mg Release" pathway (dashed red) which represents the experimental artifact if Mg is not controlled.

Validated Experimental Protocol

This protocol describes the preparation of a patch-clamp internal solution designed to generate a reproducible


 spike while mitigating Mg interference.
Phase 1: Stoichiometric Calculation

To ensure DM-nitrophen is "loaded" with Ca, you must titrate the total Calcium (


) against the total Chelator (

).
  • Target Ratio: 70–90% loading.

  • Formula: If

    
    , add 
    
    
    
    to reach
    
    
    .
  • Why? Leaving 10–30% of DM-nitrophen calcium-free ensures that the resting

    
     remains low (buffered) before the flash. If you exceed 100% loading, the resting calcium will be toxic to the cell immediately upon break-in.
    
Phase 2: Solution Preparation
  • Base Buffer: Prepare a Cs-based or K-based internal solution (e.g., 130 mM Cs-Methanesulfonate, 10 mM HEPES).

  • pH Control: DM-nitrophen photoproducts are acidic (protons are released). Increase HEPES concentration to 20–40 mM to prevent intracellular acidification artifacts.

  • Mg Exclusion: Do not add

    
    . If ATP is required, use 
    
    
    
    -ATP
    or Tris-ATP , not Mg-ATP.
  • Chelator Addition: Add DM-nitrophen (tetrapotassium salt) to 5–10 mM final concentration.

  • Calcium Loading: Add

    
     standard solution to reach 75% of the DM-nitrophen concentration.
    
  • Verification: Check pH strictly. Adjust to 7.2.

Phase 3: In-Cell Calibration (Self-Validating Step)

Before running the actual experiment, you must validate the loading state.

  • Dye Co-loading: Add a low-affinity calcium dye (e.g., Fluo-4FF or Oregon Green BAPTA-5N ,

    
    ) to the pipette. Do not use high-affinity dyes (like Fura-2) as they will saturate immediately upon the flash.
    
  • The Test Flash: Deliver a low-intensity UV pulse (10% energy).

  • Readout: You should see a sharp rise in fluorescence (uncaging) followed by a rapid decay.

    • Rapid Decay Mechanism: The unphotolyzed DM-nitrophen (the 25% that was empty) will quickly re-bind the released calcium. This "spike" profile confirms the system is working.

Visualization: Experimental Workflow

Workflow Step1 1. Prepare Internal Sol (No Mg, 75% Ca-loaded DM-n) Step2 2. Patch Cell (Allow 5-10 min diffusion) Step1->Step2 Decision Is Resting Ca stable? Step2->Decision Fail Cell Death/Contracture (Overloaded Ca ratio) Decision->Fail No Proceed 3. UV Flash Photolysis (1ms pulse, 350nm) Decision->Proceed Yes Measure 4. Record Response (Current/Fluorescence) Proceed->Measure

Figure 2: Operational workflow for intracellular uncaging. The stability check (Decision node) prevents data collection from compromised cells.

Troubleshooting & Data Interpretation

The "Rebinding" Artifact

Unlike Nitr-5 or NP-EGTA, which often produce a "step" increase in calcium, DM-nitrophen often produces a "spike."

  • Cause: Because DM-nitrophen has such high affinity (5 nM) and fast kinetics, any unphotolyzed chelator remaining in the focal volume will aggressively re-sequester the calcium released by the photolyzed molecules.

  • Solution: To achieve a sustained step, you must photolyze a large fraction of the chelator (high-intensity flash) or saturate the remaining buffer capacity.

Distinguishing Ca vs. Mg Effects

If you observe a physiological response (e.g., transmitter release) but suspect Mg interference:

  • Control: Repeat the experiment using Diazo-2 (a photo-buffer that binds Ca upon flashing) or flash the cell with unloaded DM-nitrophen in a high-Mg solution.

  • Logic: If the response persists in conditions where Ca is clamped or absent, but Mg is released, your effect is Mg-driven.

References

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988).[3][6][7] Photolabile chelators for the rapid photorelease of divalent cations.[2][4][5][7] Proceedings of the National Academy of Sciences, 85(17), 6571–6575.[7] [Link][3]

  • Ellis-Davies, G. C. (2008).[2] Neurobiology with caged calcium.[2][7][8][9][10] Chemical Reviews, 108(5), 1603–1613. [Link]

  • Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes related to secretion in bovine chromaffin cells. Neuron, 10(1), 21–30. [Link]

  • Faas, G. C., et al. (2005).[2] Kinetic properties of DM-nitrophen binding to calcium and magnesium. Biophysical Journal, 88(6), 4421–4433. [Link]

Sources

Technical Deep Dive: DM-Nitrophen Photolysis and Calcium Uncaging Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: DM-nitrophen absorption spectrum and excitation wavelength Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

DM-nitrophen (Dimethoxy-nitrophen) is a photolabile "caged" calcium chelator derived from EDTA. It is widely regarded as the gold standard for generating rapid, large-amplitude calcium (


) spikes in biological systems due to its unique thermodynamic property: a massive, light-induced shift in calcium affinity. Upon UV excitation, DM-nitrophen transitions from a high-affinity chelator (

) to low-affinity photoproducts (

), releasing bound calcium in the microsecond timescale.

This guide details the photophysical properties, absorption characteristics, and validated experimental protocols for utilizing DM-nitrophen in kinetic studies and cellular signaling research.

Part 1: Photophysical Properties & Absorption Spectrum[2]

Absorption Spectrum Analysis

The efficacy of DM-nitrophen relies on the specific excitation of its nitro-dimethoxyphenyl chromophore.

  • 
     (Absorption Peak):  The absorption maximum is centered at 350 nm .
    
  • UV Excitation Window: Efficient photolysis occurs between 340 nm and 380 nm .

  • Extinction Coefficient (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  At 350 nm, 
    
    
    
    . This moderate extinction coefficient allows for sufficient light penetration into tissue while maintaining high photosensitivity.
Excitation Wavelengths

Researchers can utilize two primary modes of excitation:[1]

  • Single-Photon (UV): A flash lamp (Xenon) or laser (frequency-doubled ruby at 347 nm or

    
     laser at 337 nm) is optimal. The 350–360 nm range is the "sweet spot" to maximize the uncaging rate while minimizing UV toxicity to cells.
    
  • Two-Photon (IR): For spatially restricted uncaging in scattering tissue, femtosecond pulsed lasers tuned to 720 nm are highly effective (approx.

    
    ), whereas excitation at 810 nm is significantly less efficient.[1]
    
Quantum Yield and Efficiency[2][3][5][6]
  • Quantum Yield (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): 0.18 .[2][3] This indicates that for every 100 photons absorbed, 18 molecules of DM-nitrophen undergo photolysis.
    
  • Uncaging Kinetics: The release of

    
     is extremely rapid (
    
    
    
    ), making it suitable for studying fast synaptic transmission and muscle contraction kinetics.
Summary Data Table: Photophysical & Binding Parameters
ParameterValueContext
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Abs)
350 nmPeak absorption
Excitation Range 340–400 nmEffective photolysis window
Extinction Coeff. (

)

At 350 nm
Quantum Yield (

)
0.18Efficiency of photolysis

(Pre-Flash)
~5.0 nMHigh affinity (Caged state)

(Post-Flash)
~3.0 mMLow affinity (Uncaged state)
Mg Binding (

)
~2.5

M
Critical: Binds Mg tightly

Part 2: Mechanism of Action

Unlike NP-EGTA, which is highly selective for


, DM-nitrophen is based on the EDTA structure. This confers high affinity for both 

and

prior to photolysis.
The Photolysis Pathway

Upon absorption of a photon, the nitro group abstracts a proton, leading to an aci-nitro intermediate. This intermediate spontaneously cleaves the carbon backbone, splitting the single tetracarboxylate chelator into two separate dicarboxylate iminodiacetic acid products. Neither product can effectively chelate calcium, resulting in the "dumping" of free ions.

PhotolysisMechanism Caged DM-Nitrophen:Ca Complex (Kd ~ 5 nM) Excited Excited State (Nitro-benzyl radical) Caged->Excited UV Photon (350 nm) Intermediate Aci-Nitro Intermediate Excited->Intermediate H+ Abstraction Products Photoproducts (Iminodiacetic acids) (Kd ~ 3 mM) Intermediate->Products Backbone Cleavage (< 200 µs) FreeCa Free Ca2+ (Released) Intermediate->FreeCa Release

Figure 1: The photolysis reaction pathway of DM-nitrophen.[2][4] Absorption of UV light triggers a structural cleavage that destroys the chelation cage, releasing free Calcium.

Part 3: Experimental Protocols

Preparation and Handling

Warning: DM-nitrophen is sensitive to ambient light.[5] All preparation must occur under yellow ( >500 nm) safe-light conditions.

  • Stock Solution: Dissolve DM-nitrophen tetrasodium salt in high-purity water (molecular biology grade) to a concentration of 10–20 mM .

  • pH Adjustment: The affinity is pH-sensitive. Buffer the solution to pH 7.2 using HEPES or MOPS. Avoid phosphate buffers as they precipitate calcium.

  • Quantification: Verify concentration using UV-Vis spectroscopy. Dilute a small aliquot 1:100 and measure Abs at 350 nm. Calculate concentration using Beer’s Law (

    
    ).
    
In Vitro Calibration (Self-Validation Step)

Before applying to cells, validate the "caging" capacity.

  • Mix 100

    
    M DM-nitrophen with 50 
    
    
    
    M
    
    
    and a low-affinity fluorescent indicator (e.g., Fluo-4FF or Oregon Green BAPTA-5N).
  • Expectation: Fluorescence should be low (DM-nitrophen sequesters Ca).

  • Flash: Apply a UV pulse.[2][3][6][7]

  • Result: Fluorescence should instantaneously spike. If fluorescence is high before the flash, the DM-nitrophen is degraded or saturated.

Cellular Loading and Uncaging Workflow

Because DM-nitrophen binds


 (

), intracellular

(typically 1 mM) will compete with

.
  • Loading Strategy: Use whole-cell patch clamp to dialyze the cell with a defined solution containing DM-nitrophen pre-loaded with

    
     (typically 90% saturated).
    
  • Ratio: A common ratio is 10 mM DM-nitrophen : 9 mM

    
    . This buffers resting 
    
    
    
    to low levels (~100 nM) while providing a massive reserve for release.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Step1 Dissolve DM-Nitrophen (10-20mM Stock) Step2 Add CaCl2 (90% Saturation) Step1->Step2 Step3 Adjust pH to 7.2 (Critical for Kd stability) Step2->Step3 Step4 Dialyze into Cell (via Patch Pipette) Step3->Step4 Step5 Equilibrate (2-5 min) Allow diffusion & buffering Step4->Step5 Step6 Acquire Baseline (Fluorescence/Current) Step5->Step6 MgCheck Mg2+ Interference? Step5->MgCheck Step7 UV FLASH (350nm, 1ms pulse) Step6->Step7 Step8 Record Transient (Ca spike) Step7->Step8 Step9 Validate Release (Compare to calibration) Step8->Step9 MgCheck->Step4 Yes (Adjust ratios) MgCheck->Step6 No (Low Mg internal)

Figure 2: Step-by-step experimental workflow for intracellular calcium uncaging using DM-nitrophen.

Part 4: Troubleshooting & Optimization (The "Mg-Lock")

The Problem: DM-nitrophen is an EDTA derivative, meaning it binds


 with high affinity. In a standard cell with 1 mM free 

and low resting

, uncomplexed DM-nitrophen will rapidly bind

. The Consequence: Upon photolysis, you may release a mixture of

and

, or if the cage was fully

-loaded, only

(which can block channels).

Solution:

  • Pre-loading: Always load DM-nitrophen with

    
     (e.g., 90% saturation) before introducing it to the cell. Since the 
    
    
    
    affinity (5 nM) is higher than
    
    
    affinity (2.5
    
    
    M), the calcium will stay bound until photolysis.
  • Avoid "Empty" Cage: Never introduce Ca-free DM-nitrophen into a Mg-containing cell if your goal is pure Ca-buffering, as it will simply become a Mg-buffer.

References

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571-6575.

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(10), 807-816.

  • Zucker, R. S. (1993). The calcium concentration clamp: spikes and reversible pulses using the photolabile chelator DM-nitrophen. Cell Calcium, 14(2), 87-100.

  • Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes related to secretion in bovine chromaffin cells. Neuron, 10(1), 21-30.

Sources

Methodological & Application

Application Note: Mechanistic Guidelines and Protocol for Loading Cells with DM-Nitrophen AM Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

DM-nitrophen (DMNP-EDTA) is a highly efficient photolabile chelator engineered for the rapid photorelease of divalent cations with sub-millisecond temporal resolution[1]. While historically developed and marketed as a "caged calcium" probe, the acetoxymethyl (AM) ester loading method introduces a critical biochemical paradigm shift. Because the AM ester enters the cell in an uncomplexed (cation-free) state, its subsequent intracellular binding is dictated entirely by endogenous cation gradients.

This application note provides a comprehensive, step-by-step protocol for loading DM-nitrophen AM, while addressing a crucial physicochemical reality: under physiological conditions, AM-loaded DM-nitrophen functions predominantly as caged magnesium (Mg²⁺), not caged calcium (Ca²⁺) [2].

Mechanistic Paradigm: The Mg²⁺ vs. Ca²⁺ Dichotomy

To design a self-validating experimental system, researchers must understand the causality behind intracellular chelation. DM-nitrophen is an EDTA derivative[2],[3].

  • Pre-photolysis Affinity: The intact chelator has a dissociation constant (Kd) of ~5 nM for Ca²⁺ and ~2.5 µM for Mg²⁺[4],[3].

  • Post-photolysis Affinity: Upon UV illumination (340–360 nm), the molecule is cleaved into iminodiacetic acid photoproducts, dropping its affinity for both cations dramatically to ~3 mM[5],[4].

The AM Loading Caveat: The AM ester form is membrane-permeant, allowing for non-invasive cell loading[5]. However, intracellular esterases cleave the AM groups to yield the free, empty chelator. In a resting mammalian cell, free [Mg²⁺] is approximately 1 mM, whereas free [Ca²⁺] is roughly 100 nM[1],[3]. Because the resting concentration of Mg²⁺ is 10,000 times higher than Ca²⁺, the empty DM-nitrophen overwhelmingly binds endogenous Mg²⁺[1]. Consequently, UV photolysis of AM-loaded DM-nitrophen yields a massive spike in intracellular Mg²⁺[2].

Strategic Alternative for Ca²⁺: If non-invasive AM loading for calcium uncaging is strictly required, NP-EGTA AM is the preferred reagent. Its Kd for Mg²⁺ is 9 mM, preventing physiological Mg²⁺ interference[4],[6]. If DM-nitrophen must be used for Ca²⁺ uncaging due to its superior quantum yield, it must be introduced via patch pipette or microinjection as a pre-formed Ca²⁺ complex[7],[3].

Pathway Ext DM-nitrophen AM (Extracellular) IntAM DM-nitrophen AM (Intracellular) Ext->IntAM Membrane Diffusion FreeDM Free DM-nitrophen (Active Chelator) IntAM->FreeDM Cleavage Esterase Intracellular Esterases Esterase->FreeDM Complex DM-nitrophen:Mg²⁺ Complex FreeDM->Complex Binds predominant cation Mg Endogenous Mg²⁺ (~1 mM) Mg->Complex Release Rapid Mg²⁺ Release (Kd shifts to ~3 mM) Complex->Release Photorelease UV UV Photolysis (350-370 nm) UV->Release

Fig 1: Mechanistic pathway of DM-nitrophen AM ester cleavage and subsequent Mg²⁺ binding in vivo.

Physicochemical Properties of Photolabile Chelators

To facilitate experimental design, the quantitative binding kinetics of DM-nitrophen are compared against NP-EGTA below[4],[6],[3]:

PropertyDM-nitrophen (DMNP-EDTA)NP-EGTA
Base Chelator EDTA derivativeEGTA derivative
Pre-photolysis Ca²⁺ Kd 5 nM80 nM
Post-photolysis Ca²⁺ Kd ~3 mM>1 mM
Pre-photolysis Mg²⁺ Kd 2.5 µM9 mM
Primary in vivo AM Application Caged Mg²⁺Caged Ca²⁺
Photolysis Wavelength 340–360 nm340–360 nm

Experimental Protocol: DM-Nitrophen AM Loading

This protocol outlines the optimal methodology for loading intact cells with DM-nitrophen AM[5].

Materials Required
  • DM-nitrophen AM (DMNP-EDTA AM ester)[5].

  • Anhydrous DMSO (High purity, ≤0.01% water).

  • Pluronic F-127 (20% w/v in DMSO).

  • Physiological buffer (e.g., HBSS or ACSF), strictly free of heavy metals.

Step-by-Step Workflow

Step 1: Stock Solution Preparation Dissolve the lyophilized DM-nitrophen AM in anhydrous DMSO to create a 1–5 mM stock. Add an equal volume of 20% Pluronic F-127 and vortex well.

  • Causality: Water rapidly hydrolyzes AM esters, rendering them membrane-impermeant; anhydrous DMSO prevents this. Pluronic F-127 is a non-ionic surfactant that prevents the highly lipophilic AM ester from precipitating in aqueous buffers, forming micelles that facilitate membrane fusion.

Step 2: Loading Solution Formulation Dilute the DMSO stock into your physiological buffer to achieve a final working concentration of 1–10 µM. Ensure the final DMSO concentration does not exceed 0.1–0.2% to avoid cellular toxicity.

Step 3: Cell Incubation Apply the loading solution to the cells and incubate at 37°C for 30–45 minutes. Protect the samples from all ambient light.

  • Causality: The 37°C temperature optimizes intracellular esterase activity and membrane fluidity. Light protection is mandatory to prevent premature photolysis of the caged compound[6].

Step 4: Washing Phase Remove the loading solution and wash the cells 3 times with dye-free physiological buffer.

  • Causality: Washing removes extracellular AM ester. Failure to do so results in high background noise and extracellular cation uncaging, which confounds intracellular data.

Step 5: De-esterification Phase (Critical Step) Incubate the washed cells in dye-free buffer for an additional 20–30 minutes at room temperature or 37°C.

  • Causality: AM cleavage is not instantaneous. This secondary incubation ensures all intracellular AM groups are fully hydrolyzed, trapping the active chelator inside the cell. Furthermore, esterase cleavage releases formaldehyde and acetic acid byproducts; this wait period allows the cell's internal buffering systems to clear these toxins before the stress of UV photolysis.

Step 6: Photolysis & Validation Co-load the cells with a fluorescent indicator (e.g., Mag-Fluo-4 for Mg²⁺ or Fluo-4 for Ca²⁺) to create a self-validating system[3]. Apply a brief UV flash (340–360 nm) using a xenon flash lamp or a 355 nm laser[4],[6].

Workflow S1 Step 1: Stock Preparation Dissolve AM ester in anhydrous DMSO + 20% Pluronic F-127 S2 Step 2: Loading Solution Dilute to 1-5 µM in physiological buffer (e.g., HBSS, zero heavy metals) S1->S2 S3 Step 3: Cell Incubation Incubate cells for 30-45 mins at 37°C (Protect from light) S2->S3 S4 Step 4: Washing Wash 3x with physiological buffer to remove extracellular dye S3->S4 S5 Step 5: De-esterification Incubate 20-30 mins in dye-free buffer to allow complete AM cleavage S4->S5 S6 Step 6: Photolysis & Validation Apply 350-370 nm UV flash Monitor via co-loaded indicator S5->S6

Fig 2: Step-by-step experimental workflow for loading cells with DM-nitrophen AM ester.

References

  • [5] DMNP-EDTA (Caged Calcium), AM Ester - Biotium - Cambridge Bioscience. 5

  • [7] DMNP-EDTA (Caged Calcium) 5mg - Thomas Scientific. 7

  • [2] Ellis-Davies, G. C. (2006). DM-nitrophen AM is caged magnesium. Cell Calcium, 39(6), 471-473. PubMed. 2

  • [1] Ellis-Davies, G. C. (2007). Useful caged compounds for cell physiology. PMC - NIH. 1

  • [4] DMNP-EDTA, NP-EGTA Product Data. Interchim. 4

  • [6] Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3. Thermo Fisher Scientific. 6

  • [3] Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging. PLOS One. 3

Sources

Application Note: High-Speed Photolytic Control of Intracellular Calcium using DM-Nitrophen in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Ultra-Fast Calcium Manipulation

Understanding the precise spatiotemporal dynamics of calcium (Ca2+) signaling requires tools capable of manipulating intracellular Ca2+ concentrations ([Ca2+]i) faster than the biological sensors themselves react. DM-nitrophen (also known commercially as DMNP-EDTA) is a photolabile Ca2+ chelator that functions as a "caged" calcium molecule[1].

Upon exposure to near-ultraviolet (UV) light (typically 340–360 nm), the molecule undergoes rapid photochemical cleavage. This event drops its affinity for Ca2+ by approximately 600,000-fold, releasing a burst of free Ca2+ in less than 180 microseconds[2]. This Application Note provides a comprehensive, self-validating guide to designing and executing in vitro Ca2+ release assays using DM-nitrophen, specifically tailored for studying rapid phenomena such as synaptic vesicle fusion and ion channel gating.

Pathway N1 DM-Nitrophen:Ca2+ (Kd = 5 nM) N3 Aci-Nitro Intermediate N1->N3 Photolysis N2 UV Photon (340-360 nm) N2->N1 Absorption N4 Cleaved Photoproducts (Kd = 3 mM) N3->N4 Cleavage N5 Free Ca2+ Spike (τ < 100 µs) N3->N5 Release N6 Target Activation (e.g., Synaptotagmin) N5->N6 Binding

Photochemical cleavage of DM-Nitrophen and the subsequent rapid Ca2+ signaling cascade.

Physicochemical Properties & The Magnesium Dilemma

When selecting a caged Ca2+ compound, researchers must balance release kinetics against cation selectivity. DM-nitrophen offers the fastest release kinetics and the largest shift in dissociation constant (Kd) post-photolysis, boasting a quantum yield of 0.18[3]. However, because it is an EDTA derivative, it also binds magnesium (Mg2+) with high affinity (Kd ~ 2.5 µM)[1].

The Causality of Buffer Design: In a typical mammalian cell, resting free [Mg2+]i is approximately 1 mM. If DM-nitrophen is introduced into the cell without being fully saturated by Ca2+, the abundant ambient Mg2+ will rapidly occupy the empty chelator sites[4]. Upon UV flashing, the photolysis will release both Ca2+ and Mg2+, creating a confounding "Mg2+ jump" that can independently alter target enzymes or ion channels[4].

Conversely, alternatives like NP-EGTA have negligible affinity for Mg2+ (Kd ~ 9 mM)[5], but suffer from a slow uncaging time constant (~10.3 ms)[6]. This slow release makes NP-EGTA unsuitable for studying ultra-fast processes like action-potential-driven vesicle release[6]. Therefore, to harness the speed of DM-nitrophen, researchers must employ rigorous stoichiometric pre-loading with Ca2+ to outcompete Mg2+ binding.

Table 1: Comparative Properties of Caged Calcium Compounds
PropertyDM-NitrophenNP-EGTANitr-5
Pre-photolysis Ca2+ Kd 5.0 nM[3]80 nM[5]145 nM[4]
Post-photolysis Ca2+ Kd 3.0 mM[2]> 1.0 mM[5]6.3 µM[4]
Pre-photolysis Mg2+ Kd 2.5 µM[1]9.0 mM[5]8.5 mM[3]
Quantum Yield 0.18[4]0.20[5]0.02[3]
Ca2+ Release Time Constant < 180 µs[2]~ 10.3 ms[6]~ 300 µs[3]

Experimental Protocols

To ensure a self-validating system, the following protocols integrate both the preparation of the caged compound and the real-time optical verification of the Ca2+ jump.

Workflow S1 1. Stoichiometric Pre-loading Mix DM-Nitrophen with Ca2+ S2 2. Cellular Introduction Whole-cell Patch or AM-Ester Incubation S1->S2 S3 3. Baseline Equilibration Allow diffusion & esterase cleavage S2->S3 S4 4. UV Flash Delivery Xenon Arc Lamp or UV Laser (355nm) S3->S4 S5 5. Signal Acquisition Fluorescence Imaging & Electrophysiology S4->S5

End-to-end workflow for DM-Nitrophen loading, photolysis, and signal acquisition.

Protocol 1: Preparation and Equilibration of DM-Nitrophen Solutions

To avoid the Mg2+ artifact, DM-nitrophen must be pre-equilibrated with Ca2+ before introduction into the in vitro system or patched cell[7].

  • Buffer Preparation: Prepare a standard intracellular recording solution lacking MgATP initially. The presence of Mg2+ in the stock buffer will compete with Ca2+ loading. Replace MgATP with NaATP during this step[7].

  • DM-Nitrophen Addition: Dissolve DM-nitrophen to a final concentration of 2 to 10 mM in the intracellular solution.

  • Stoichiometric Ca2+ Loading: Add CaCl2 to achieve a 60–70% saturation of the DM-nitrophen[7]. Scientific Insight: Leaving 30–40% of the cage Ca2+-free provides an intracellular buffer against resting Ca2+ fluctuations, preventing baseline toxicity and premature activation of Ca2+-dependent pathways[7].

  • Indicator Addition: Add a low-affinity fluorescent Ca2+ indicator (e.g., Oregon Green BAPTA-5N at 100-200 µM) to simultaneously monitor the Ca2+ jump[4].

  • Final Adjustment: Adjust the pH to 7.2. Filter the solution through a 0.22 µm syringe filter and backfill the patch pipettes.

Protocol 2: In Vitro Flash Photolysis and High-Speed Detection
  • Cellular Loading: Establish a whole-cell patch-clamp configuration. Allow 5 to 10 minutes for the caged complex and the fluorescent dye to fully diffuse from the pipette into the dendritic arbor or target cellular region[7].

  • Baseline Verification: Record baseline fluorescence to ensure the cell is not experiencing Ca2+ overload prior to photolysis.

  • Photolysis Trigger: Trigger a 1–2 ms pulse from a Xenon arc lamp or a 355 nm UV laser[7]. Ensure the illumination covers the entire field of view or is precisely targeted to the region of interest.

  • Data Acquisition: Simultaneously record the electrophysiological response (e.g., Ca2+-activated K+ currents) and the fluorescence transient. The Ca2+ jump should register as an immediate step-increase in fluorescence[7].

Troubleshooting and System Validation

In Vitro Droplet Calibration (Self-Validation Step): Before proceeding to live-cell experiments, it is critical to validate the uncaging efficiency and buffer capacity.

  • Place a 1 µL droplet of the prepared internal solution (containing DM-nitrophen, Ca2+, and Oregon Green BAPTA-5N) under the microscope objective in a cell-free environment.

  • Deliver a standard UV flash.

  • Analysis: You should observe a sharp, step-like increase in fluorescence. If the fluorescence spikes but immediately decays, it indicates that the released Ca2+ is rapidly rebinding to unphotolyzed DM-nitrophen[3]. This implies the initial Ca2+ loading ratio was too low. Adjust the Ca2+:DM-nitrophen ratio closer to 0.8:1 to achieve a stable step-increase in [Ca2+][3].

References

  • PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS - Annual Reviews Source: annualreviews.org URL:[Link]

  • Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - ResearchGate Source: researchgate.net URL:[Link]

  • Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC Source: nih.gov URL:[Link]

  • DMNP-EDTA, NP-EGTA - Interchim Source: interchim.fr URL:[Link]

  • Photolytic Manipulation of[Ca2+]i Reveals Slow Kinetics of Potassium Channels Underlying the Afterhyperpolarization in Hippocampal Pyramidal Neurons | Journal of Neuroscience Source: jneurosci.org URL:[Link]

Sources

Application Note: DM-nitrophen for High-Speed Presynaptic Calcium Uncaging

[1]

Abstract

This guide details the application of DM-nitrophen , a photolabile calcium chelator, for studying the kinetics of synaptic transmission.[1][2] Unlike slower caged compounds (e.g., NP-EGTA), DM-nitrophen offers sub-millisecond calcium release kinetics, enabling the simulation of action potential-like calcium spikes in presynaptic terminals. This protocol is designed for electrophysiologists and neuroscientists aiming to dissect the calcium dependence of vesicle fusion, determine the cooperativity of calcium sensors (e.g., Synaptotagmin), and investigate short-term plasticity mechanisms.

Introduction & Mechanism of Action

The "Calcium Spike" Generator

DM-nitrophen (1-(4,5-dimethoxy-2-nitrophenyl)-1,2-diaminoethane-N,N,N',N'-tetraacetic acid) is an EDTA derivative modified with a photolabile nitrobenzyl group. Its utility in synaptic physiology stems from a dramatic change in calcium affinity upon ultraviolet (UV) photolysis.

  • Pre-Photolysis (Dark State): DM-nitrophen acts as a high-affinity calcium buffer (

    
    ), tightly sequestering calcium ions.
    
  • Post-Photolysis (Active State): Upon absorption of UV light (~350 nm), the molecule cleaves, and the resulting photoproducts have a low affinity for calcium (

    
    ).
    
  • The Result: The bound calcium is instantly released, generating a concentration jump (spike) from resting levels (~100 nM) to micromolar levels (>100 µM) within microseconds.

The Magnesium Caveat (Critical)

Unlike EGTA-based cages (e.g., NP-EGTA), DM-nitrophen is an EDTA derivative and possesses a significant affinity for Magnesium (

3


  • Implication: If DM-nitrophen is introduced into the cell without Calcium, it acts as "Caged Magnesium."[3] Photolysis will release

    
    , not 
    
    
    .
  • Solution: For calcium uncaging, DM-nitrophen must be loaded into the pipette as a Calcium-complex (e.g., 10 mM DM-nitrophen + 4-9 mM

    
    ). Since the affinity for 
    
    
    is higher than for
    
    
    , Calcium displaces Magnesium in the pipette solution.
Mechanism Diagram

DMNitrophen_MechanismFigure 1: Photolysis Mechanism of DM-nitrophenDarkDM-nitrophen:Ca²⁺ Complex(High Affinity: Kd ~ 5 nM)CleavagePhotocleavage(< 1 ms)Dark->Cleavage Absorbs PhotonUVUV Flash(350-360 nm)UV->CleavageProductsPhotoproducts + Free Ca²⁺(Low Affinity: Kd ~ 3 mM)Cleavage->Products ReleaseMg_InterferenceMg²⁺ Re-binding(Decay of Free Ca²⁺)Products->Mg_Interference Post-Flash Equilibration

Figure 1: Upon UV absorption, DM-nitrophen cleaves, drastically reducing its affinity for Calcium and releasing it into the cytosol.[3][4] Note the potential for post-flash Magnesium interference.

Applications in Synaptic Transmission[1][5][6]

Dissecting Vesicle Fusion Kinetics

By bypassing Voltage-Gated Calcium Channels (VGCCs), DM-nitrophen allows researchers to:

  • Determine Calcium Sensitivity: Plot the rate of release (EPSC amplitude or Capacitance jump) against intracellular Calcium concentration (

    
    ) to derive the Hill coefficient of the calcium sensor.
    
  • Measure Synaptic Delay: Quantify the time between the Calcium rise and the onset of fusion, isolating the kinetics of the fusion machinery from channel gating kinetics.

Presynaptic "Calcium Clamp"

In small terminals (e.g., Calyx of Held, Cortical Boutons), DM-nitrophen can clamp

Experimental Protocol

Reagents & Equipment
  • Caged Compound: DM-nitrophen (Salt form for patch pipettes).[5]

  • Dye: Low-affinity Calcium indicator (e.g., OGB-5N, Fura-2FF, or Fura-6F). Note: High-affinity dyes like Fura-2 will saturate immediately upon uncaging.

  • Light Source: UV Flash Lamp (Xenon) or pulsed Laser (Nd:YAG 355 nm).

  • Optics: Quartz optics are preferred for UV transmission; standard glass objectives may attenuate the signal significantly.

Internal Solution Preparation (The "Recipe")

The ratio of DM-nitrophen to


ComponentConcentrationPurpose
DM-nitrophen 5 - 10 mMThe caged chelator.[6]
CaCl₂ 4 - 9 mMLoads the cage. 40-90% saturation recommended.
Low-Affinity Dye 100 - 200 µMe.g., OGB-5N (

). Monitors the jump.
ATP / GTP StandardMetabolic support (Mg-ATP can be used, but keep total Mg low).
Buffer (HEPES) 40 - 50 mMCritical: Photolysis releases protons. High buffering capacity is required to prevent acidification.

Calculation Note: To calculate free




Step-by-Step Workflow
Phase 1: Loading
  • Establish Whole-Cell configuration on the presynaptic terminal or soma.[5]

  • Allow 10-20 minutes for diffusional equilibration. The large DM-nitrophen molecule diffuses slower than ions.

  • Monitor resting fluorescence. If it rises uncontrollably, the cell may be overloaded with Calcium (check pipette solution ratio).

Phase 2: Calibration (In Vivo)

Before the experiment, you must establish the dynamic range of your dye in the specific cellular environment.

  • Measure

    
    :  Fluorescence at resting state.
    
  • Measure

    
    :  Often obtained at the end of the experiment by photolyzing the entire cage content or using a separate "high Ca" internal solution patch.
    
  • Measure

    
    :  Obtained using a separate "zero Ca" (EGTA only) internal solution patch.
    
Phase 3: Uncaging & Recording
  • Set the patch-clamp amplifier to Voltage Clamp (measure EPSCs) or Lock-in mode (measure Capacitance,

    
    ).
    
  • Trigger the UV Flash (100 µs - 1 ms duration).

  • Simultaneously acquire:

    • Fluorescence trace: To calculate the

      
       step size.
      
    • Electrophysiological trace: To measure the synaptic response.[1]

Experimental Setup Diagram

SetupFigure 2: Experimental Setup for Photolysis and Recordingcluster_opticalOptical Pathcluster_sampleSamplecluster_dataData AcquisitionLaserUV Laser (355 nm)or Flash LampDichroicDichroic Mirror(Reflects UV, Transmits Vis)Laser->Dichroic UV PulseObjectiveHigh NA Objective(UV Transmissive)Dichroic->Objective UVPMTPMT / Camera(Fluorescence)Dichroic->PMT VisObjective->Dichroic VisCellPresynaptic TerminalObjective->Cell FocusPipettePatch Pipette(DM-nitrophen + Ca²⁺ + Dye)Pipette->Cell LoadingCell->Objective FluorescenceAmpPatch AmplifierCell->Amp Current/CapacitanceComputerAnalysis SoftwareAmp->ComputerPMT->Computer

Figure 2: Schematic of the optical and recording setup. The UV pulse triggers uncaging while the PMT monitors calcium levels and the amplifier records synaptic events.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
High Resting Calcium Incorrect DM-nitrophen:Ca ratio or degradation of the cage.Increase the DM-nitrophen concentration relative to

. Ensure fresh stock solutions (protect from light).
No Release Detected "Caged Magnesium" effect.[7]Ensure

is added to the pipette solution. If using AM ester (not recommended for quantitative work), you are likely caging Mg, not Ca.
Post-Flash "Sag" Re-equilibration with Mg or native buffers.This is intrinsic to DM-nitrophen. Analyze the peak response immediately (< 5 ms) after the flash. For sustained release, use NP-EGTA.
Acidification Protons released during photolysis.Increase HEPES concentration to 40-50 mM in the internal solution.

References

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988).[1][8] Photolabile chelators for the rapid photorelease of divalent cations.[3] Proceedings of the National Academy of Sciences, 85(17), 6571–6575. [Link]

  • Delaney, K. R., & Zucker, R. S. (1990). Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse.[1] The Journal of Physiology, 426, 473–498. [Link]

  • Faas, G. C., Karacs, K., & Vergara, J. L. (2005). Kinetic properties of DM-nitrophen binding to calcium and magnesium. Biophysical Journal, 88(6), 4421–4433. [Link]

  • Schneggenburger, R., & Neher, E. (2000). Intracellular calcium dependence of transmitter release rates at a fast central synapse. Nature, 406(6798), 889–893. [Link]

  • Ellis-Davies, G. C. (2007).[3] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3][4][9] Nature Methods, 4(8), 619–628. [Link]

Application Note: High-Resolution Dissection of Exocytosis Kinetics Using DM-Nitrophen Photolysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for measuring the kinetics of calcium-triggered exocytosis with sub-millisecond resolution. Unlike slow perfusion methods, flash photolysis of DM-nitrophen (a caged calcium chelator) allows researchers to instantaneously elevate intracellular calcium (


) from resting levels (100 nM) to micromolar triggers (>10 µM). This "step-function" stimulus synchronizes vesicle fusion, enabling the separation of the Readily Releasable Pool (RRP)  from sustained release components.

Key Advantage: DM-nitrophen possesses a unique high-affinity state (


 nM) that drops precipitously upon UV exposure (

mM), driving a massive, rapid calcium release that mimics the synaptic trigger.

Mechanistic Principles

The Chemical Trigger

DM-nitrophen is an EDTA derivative. Its efficacy stems from a specific photochemical property: it binds


 tightly in the dark but loses affinity by five orders of magnitude upon UV photolysis (350–360 nm).

The Magnesium Caveat: Unlike NP-EGTA, DM-nitrophen binds


 with significant affinity (

µM). In a physiological cytoplasm (approx. 1 mM free

),

competes with

for the cage.
  • Implication: Upon photolysis, DM-nitrophen releases both

    
     and 
    
    
    
    .
  • Solution: The protocol below utilizes a specific "loading ratio" of

    
     to DM-nitrophen to ensure the released species is predominantly Calcium, or accounts for Mg-displacement transients.
    
Mechanism Diagram

The following diagram illustrates the photochemical uncaging and subsequent synaptic vesicle fusion.

DMNitrophen_Mechanism Caged DM-Nitrophen (Caged Ca2+) Kd ~ 5 nM Uncaged Photoproducts Kd ~ 3 mM Caged->Uncaged Photolysis (<100 µs) FreeCa Free Ca2+ (> 10 µM) Caged->FreeCa Release UV UV Flash (350-360 nm) UV->Caged Uncaged->FreeCa Dissociation Sensor Synaptotagmin (Ca2+ Sensor) FreeCa->Sensor Binding Fusion Vesicle Fusion (Exocytosis) Sensor->Fusion Trigger

Figure 1: Photochemical pathway of DM-nitrophen. The UV flash cleaves the chelator, reducing affinity and releasing calcium to bind synaptic sensors.

Experimental Infrastructure

Hardware Requirements
ComponentSpecificationPurpose
Patch Clamp Amplifier Low-noise (e.g., HEKA EPC10, Axon MultiClamp)High-resolution capacitance (

) tracking.
Light Source Xenon Flash Lamp or UV Laser (355 nm)Delivers high-energy UV pulse (< 1 ms duration).
Microscope Inverted with Quartz opticsQuartz is essential to prevent UV absorption by glass.
Detector Photodiode / PMTTo record the exact timing and profile of the flash.
Signal Flow Diagram

Experimental_Rig cluster_rig Recording Setup Computer DAQ Computer (Pulse Generation) Amp Patch Amplifier (Lock-in Amp) Computer->Amp Command Voltage Flash UV Flash Lamp Computer->Flash Trigger TTL Amp->Computer Im/Re Admittance Cell Cell (Patch Pipette) Flash->Cell UV Light Cell->Amp Current Response

Figure 2: Signal flow. The computer triggers the flash while simultaneously recording membrane admittance changes via the amplifier.

Protocol: Solution Preparation & Loading

Critical Step: The ratio of Total Calcium (


) to DM-nitrophen determines the post-flash calcium concentration.
Internal Pipette Solution

Prepare the following intracellular solution. Keep on ice and protect from light.

ReagentConcentrationFunction
DM-nitrophen 10 mMThe cage.

5 mMLoads the cage to 50% saturation.
Cs-Glutamate 100 mMMain salt (Cs blocks K+ channels).
TEA-Cl 20 mMBlocks voltage-gated K+ channels.
Mg-ATP 2 mMFuel for priming (See Note A).
GTP 0.3 mMMaintenance of G-protein signaling.
Furaptra (Mag-Fura-2) 0.1 - 0.5 mMLow-affinity dye for calibration.
HEPES 40 mMpH buffering (pH 7.2).

Note A (The Mg Balance): Since DM-nitrophen binds Mg, adding Mg-ATP can be tricky. However, ATP requires Mg to be biologically active. The high concentration of DM-nitrophen (10 mM) usually buffers the Mg from the ATP. The 50% Ca-loading ensures that upon patch rupture, the cell is not flooded with free Ca (which would cause immediate run-down).

Dye Selection for Validation
  • Do NOT use Fura-2: It has a

    
     of ~200 nM. It will saturate immediately upon the flash.
    
  • Use Furaptra (Mag-Fura-2):

    
     µM.[1] This dye is linear in the range of the flash-induced jump (10–100 µM), allowing accurate quantification of the stimulus.
    

Protocol: Execution & Recording

Step 1: Whole-Cell Configuration
  • Establish a G

    
     seal.
    
  • Break-in to whole-cell mode.

  • Wait 2–4 minutes: Allow the bulky DM-nitrophen molecule to diffuse from the pipette into the cell cytosol. Monitor Series Resistance (

    
    ); it must be stable (< 10 M
    
    
    
    ).
Step 2: Phase Calibration (Lindau-Neher)
  • In the amplifier software (e.g., Patchmaster), activate the "Sine+DC" or "Lock-in" module.

  • Apply a sine wave (1000 Hz, 20–50 mV peak-to-peak).

  • Perform Phase Optimization : Adjust the phase angle so that changes in Series Resistance (

    
    ) do not affect the Capacitance (
    
    
    
    ) trace. This cross-talk removal is vital for validity.
Step 3: The Flash Protocol
  • Start the recording. Collect 1 second of baseline.

  • Trigger the Flash: Delivers a 1 ms pulse of UV light.

  • Observation:

    • Artifact: You will see a brief electrical artifact from the discharge.

    • 
       Jump:  Immediately following the artifact, the capacitance trace should rise exponentially.
      
    • Fluorescence: The Furaptra signal should step up instantly.

Data Analysis & Interpretation

Calculating the Calcium Step

Use the Furaptra fluorescence ratio (


) to calculate 

:

Where

is the effective dissociation constant of Furaptra in the cellular environment (~50 µM).
Kinetic Decomposition

Fit the capacitance rise (


) to a double exponential function:


ComponentTime Constant (

)
Physiological Meaning
Fast Burst 1 – 10 msFusion of the Readily Releasable Pool (RRP) . Vesicles docked and primed at the membrane.[2]
Slow Burst 50 – 500 msFusion of the Reserve Pool . Vesicles that must be recruited and primed before fusion.[2]

Troubleshooting & Validation (Self-Validating Systems)

Issue: "Loading Transient"

Symptom: Secretion starts immediately upon break-in, before the flash. Cause: DM-nitrophen is binding cytosolic Mg, displacing the pre-loaded Ca. Fix: Reduce the Ca-loading ratio in the pipette (e.g., 2 mM


 / 10 mM DM-nitrophen) or add 1-2 mM free Mg to the pipette solution to equilibrate the chelator.
Issue: No Capacitance Jump

Validation Check: Look at the Furaptra trace.

  • If Furaptra signal rises but

    
     is flat: The flash worked, but the cell's secretory machinery is washed out or inhibited. Check GTP/ATP levels.
    
  • If Furaptra signal is flat: The flash failed, or the DM-nitrophen is fully saturated/degraded. Replace the internal solution.

References

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988).[3][4] Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571-6575. Link

  • Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes related to secretion in bovine chromaffin cells. Neuron, 10(1), 21-30. Link

  • Xu, T., Binz, T., Niemann, H., & Neher, E. (1998). Multiple kinetic components of exocytosis distinguished by neurotoxin sensitivity. Nature Neuroscience, 1(3), 192-200. Link

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[3][5] Nature Methods, 4(10), 807-816. Link

Sources

Advanced Application Note: Spatiotemporal Control of Intracellular Calcium Dynamics using DM-Nitrophen

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The precise spatiotemporal regulation of intracellular calcium ([Ca²⁺]ᵢ) is fundamental to investigating excitation-secretion coupling, synaptic transmission, and ion channel gating. While traditional methods like ionophores or patch-pipette dialysis alter [Ca²⁺]ᵢ globally and slowly, photolabile Ca²⁺ chelators ("caged calcium") allow researchers to manipulate [Ca²⁺]ᵢ with microsecond temporal precision and sub-micrometer spatial resolution.

Among commercially available caged compounds, DM-nitrophen stands out for its exceptionally high pre-photolysis affinity for Ca²⁺ and its dramatic drop in affinity upon ultraviolet (UV) or two-photon illumination. This Application Note details the physicochemical mechanisms, critical experimental design choices, and a validated protocol for utilizing DM-nitrophen in whole-cell patch-clamp configurations.

Mechanism of Action & Photophysical Properties

DM-nitrophen is a photolabile derivative of EDTA. In its unphotolyzed state, it binds Ca²⁺ with an affinity (


) of approximately 5 nM[1]. Upon absorption of UV light (typically 350–360 nm) or two-photon excitation (730 nm), the molecule transitions through an aci-nitro intermediate before cleaving into two iminodiacetic acid photoproducts[2].

Crucially, these photoproducts possess a


 for Ca²⁺ of ~3 mM—a nearly 600,000-fold decrease in affinity—resulting in the rapid liberation of free Ca²⁺ into the cytosol[1]. The quantum yield for this photorelease is 0.18[2].

Mechanism A DM-Nitrophen + Ca2+ (High Affinity: Kd = 5 nM) B Light Excitation (350nm UV or 730nm 2-Photon) A->B Photon Absorption C Aci-nitro Intermediate (Transient State) B->C Photolysis D Cleaved Photoproducts + Free Ca2+ (Low Affinity: Kd = 3 mM) C->D Cleavage (< 20 µs) E Intracellular Target Activation (e.g., Synaptic Vesicles, Ion Channels) D->E Ca2+ Signaling

Photolytic cleavage pathway of DM-nitrophen releasing intracellular calcium.

Experimental Design: Causality & Critical Parameters

To design a self-validating and artifact-free experiment, researchers must understand the chemical limitations of DM-nitrophen. The following parameters dictate experimental success:

The Magnesium Interference Problem (Caged Mg²⁺ vs. Caged Ca²⁺)

Because DM-nitrophen is EDTA-based, it does not perfectly discriminate between Ca²⁺ and Mg²⁺. It binds Mg²⁺ with a


 of ~25 µM[3]. If physiological levels of Mg²⁺ (0.5–1.0 mM) are included in the patch pipette, the DM-nitrophen will exchange its bound Ca²⁺ for Mg²⁺. This causes the resting [Ca²⁺]ᵢ to erroneously spike to ~5 µM, and subsequent photolysis will release a confounding mixture of Ca²⁺ and Mg²⁺[3].
  • Design Rule: Intracellular solutions must be rigorously Mg²⁺-free. Furthermore, using the AM-ester form of DM-nitrophen to load intact cells is highly discouraged; due to high native intracellular Mg²⁺ and low resting Ca²⁺, DM-nitrophen-AM effectively functions as "caged Mg²⁺"[4]. Whole-cell patch-clamp dialysis is the mandatory delivery method.

Shaping the Calcium Transient: Pulse vs. Step Dynamics

The kinetic profile of the uncaged Ca²⁺ transient is dictated by the stoichiometric ratio of total DM-nitrophen to total Ca²⁺ in the pipette[2].

  • The "Pulse" (Excess Chelator): If DM-nitrophen is loaded at a 2:1 ratio to Ca²⁺, the photolyzed Ca²⁺ will rapidly rebind to the unphotolyzed excess chelator. This creates a brief, spike-like transient mimicking an action potential.

  • The "Step" (Equimolar): If the ratio is close to 1:1, there is minimal free chelator available for rebinding. Photolysis results in a sustained, step-like elevation in [Ca²⁺]ᵢ, ideal for studying steady-state kinetics of Ca²⁺-binding proteins[2].

Fluorescent Indicator Selection

To accurately track the rapid uncaging kinetics (which can reach release rates of 40 kHz[3]), a low-affinity fluorescent dye such as Oregon Green BAPTA-5N (OGB-5N) or Fluo-4FF must be used. High-affinity dyes (like Fura-2) will instantly saturate and act as exogenous buffers, artificially blunting the amplitude and slowing the decay of the Ca²⁺ transient[5].

Data Presentation: Chelator Comparison

The following table summarizes why DM-nitrophen is preferred for two-photon applications requiring massive affinity shifts, compared to EGTA-based alternatives.

Table 1: Photophysical Properties of Common Caged Calcium Compounds

ChelatorPre-photolysis

(Ca²⁺)
Post-photolysis

(Ca²⁺)
Mg²⁺ Affinity (

)
2-Photon Cross-Section (730 nm)
DM-Nitrophen 5 nM[1]3 mM[1]~25 µM[3]~0.013 GM[6]
NP-EGTA 80 nM[7]1 mM[7]9 mM[3]Negligible[6]
Nitr-5 145 nM[5]6.3 µM[5]8.5 mM[5]N/A

Step-by-Step Protocol: Whole-Cell Uncaging Workflow

Workflow S1 1. Prepare Mg2+-Free Internal Solution (Titrate DM-Nitrophen:Ca2+ Ratio) S2 2. Whole-Cell Patch Clamp (Allow 5-10 min for Dialysis) S1->S2 S3 3. Baseline Optical Validation (Confirm low resting [Ca2+]i) S2->S3 S4 4. Spatiotemporal Uncaging (UV Flash or 730nm 2-Photon Laser) S3->S4 S5 5. Simultaneous Acquisition (Electrophysiology + OGB-5N Fluorescence) S4->S5

Step-by-step experimental workflow for DM-nitrophen calcium uncaging.

Phase 1: Reagent Preparation (The Self-Validating Matrix)
  • Prepare the Base Intracellular Solution: Mix 120 mM Cs-glutamate (or K-gluconate depending on target currents), 20 mM HEPES, and 20 mM TEA-Cl (to block Ca²⁺-activated K⁺ currents if studying pure exocytosis)[8]. Adjust pH to 7.2.

  • Exclude Magnesium: Ensure no MgCl₂ or Mg-ATP is added. Use Na₂-ATP or Tris-ATP to maintain cellular viability[3].

  • Add Caged Complex & Dye: Add 2 mM Na₄-DM-nitrophen, 1.5 mM CaCl₂, and 100 µM OGB-5N[5].

    • Causality Check: This 2:1.5 ratio ensures that >99% of the DM-nitrophen is bound to Ca²⁺, yielding a resting free [Ca²⁺]ᵢ of ~1–3 µM before photolysis[5].

  • Light Protection: Wrap all tubes and syringes in aluminum foil. DM-nitrophen is highly sensitive to ambient light.

Phase 2: Cell Loading and Equilibration
  • Obtain a gigaseal and rupture the membrane to establish the whole-cell patch-clamp configuration.

  • Dialysis Window: Wait exactly 5 to 10 minutes[9]. This allows the large DM-nitrophen-Ca²⁺ complexes and the OGB-5N dye to physically diffuse from the patch pipette and equilibrate throughout the soma and dendritic arbors.

Phase 3: Calibration and Uncaging
  • Baseline Validation (Trustworthiness Check): Prior to uncaging, measure the baseline fluorescence of OGB-5N.

    • Troubleshooting: If the baseline fluorescence is saturating, the DM-nitrophen was either prematurely photolyzed by ambient room light, or trace Mg²⁺ contamination in your water displaced the Ca²⁺. Discard the aliquot.

  • Deliver the Photolytic Stimulus:

    • For Global Uncaging: Trigger a Xenon UV flash lamp (350 nm) coupled to the epifluorescence port. A 1 ms flash typically photolyzes 10-20% of the cage.

    • For Localized Uncaging: Park a femtosecond Ti:Sapphire laser tuned to 730 nm over the target synapse or microdomain. The two-photon focal volume (~0.5 fL) ensures Ca²⁺ is only released exactly at the region of interest[3].

  • Data Acquisition: Simultaneously record the electrophysiological response (e.g., EPSCs, vesicular capacitance jumps) and the optical Ca²⁺ transient.

Data Presentation: Expected Calcium Yields

The amplitude of the resulting Ca²⁺ transient is mathematically predictable based on the flash intensity (percentage of photolysis).

Table 2: Estimated Free [Ca²⁺]ᵢ based on Photolysis Yield (Assuming 2 mM Cage, 1.5 mM Ca²⁺)

Photolysis Yield (%)Estimated Peak Free[Ca²⁺]ᵢPhysiological Application
0% (Resting) ~1.5 µMBaseline monitoring
10% (Mild Flash) ~10 - 15 µMMimicking single action potential microdomains
50% (Strong Flash) ~100 - 150 µMTriggering synchronous vesicular exocytosis[10]
100% (Full Cleavage) > 500 µMStudying saturation kinetics of low-affinity sensors

References

  • Photolytic Manipulation of [Ca2+]i Reveals Slow Kinetics of Potassium Channels Underlying the Afterhyperpolarization in Hippocampal Pyramidal Neurons Journal of Neuroscience [Link]

  • Photochemical Manipulation of Divalent Cation Levels Annual Reviews [Link]

  • Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging PLOS / PMC [Link]

  • Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium Biophysical Journal / PMC [Link]

  • Structure and synthesis of nitrophenyl-EGTA, a caged calcium, intermediates thereof and a method of producing a high photochemical yield of liberated calcium Google P
  • Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction Journal of Physiology / PubMed [Link]

  • Ca2+ Uncaging in Nerve Terminals: A Three-Point Calibration Procedure Cold Spring Harbor Protocols / PubMed [Link]

  • Photolysis of Caged Calcium in Femtoliter Volumes Using Two-Photon Excitation Biophysical Journal / ResearchGate[Link]

  • CALCIUM RELEASED BY PHOTOLYSIS OF DM-NITROPHEN STIMULATES TRANSMITTER RELEASE AT SQUID GIANT SYNAPSE Journal of Physiology / Berkeley[Link]

  • Increased Ca2+ leak and spatiotemporal coherence of Ca2+ release in cardiomyocytes during β-adrenergic stimulation Journal of Physiology / PMC[Link]

  • DM-nitrophen AM is caged magnesium Cell Calcium / ResearchGate [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Phototoxicity in DM-nitrophen Uncaging

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of DM-nitrophen Photolysis for Live-Cell Calcium Imaging Ticket ID: DM-NP-PHOTO-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Core Directive: The Physics of Survival

Minimizing phototoxicity is not about "using less light"; it is about maximizing the Quantum Efficiency (QE) to Toxicity Ratio . DM-nitrophen (DMNP) is a high-affinity cage (


 nM) that releases 

upon UV illumination. The challenge is that the 350–380 nm light required for uncaging is inherently toxic to cells, generating Reactive Oxygen Species (ROS) and DNA damage.

To succeed, you must move from "continuous blasting" to "precision striking."

The "Illumination Overhead" Principle

Most phototoxicity does not occur during data acquisition; it occurs during shutter latency . If your shutter takes 20ms to open/close but your camera exposure is 10ms, you are dosing the sample with 300% of the necessary UV radiation.

Immediate Action: Switch from software-controlled shutters to TTL-triggered solid-state illumination (LEDs or modulated lasers). This ensures the sample is lit only when the camera sensor is integrating photons.

Experimental Protocol: The "Safe Uncaging" Workflow

This protocol is designed to validate cell health before you commit to an expensive uncaging time-course.

Phase A: Buffer Engineering (The ROS Shield)

Standard Tyrode’s or ACSF buffers are insufficient for UV uncaging. You must supplement with a scavenger cocktail.

ComponentConcentrationRoleMechanism
Trolox 250 µM - 500 µMPrimary ScavengerWater-soluble Vitamin E analog; halts lipid peroxidation chains.
Ascorbic Acid 200 µM - 500 µMMitotic ProtectorSpecifically protects against UV-induced mitotic arrest. Warning: >1mM is cytotoxic.
Glutathione (GSH) 1 mMCytosolic BufferReplenishes endogenous thiol pools depleted by UV exposure.

Critical Note: Prepare Trolox stock (100 mM) in ethanol. Prepare Ascorbate fresh in water; it oxidizes rapidly (turns yellow).

Phase B: Loading & Dark Toxicity Check

DM-nitrophen binds


 (

µM) almost as well as

. If you load DMNP-AM (acetoxymethyl ester) for too long, you will strip intracellular

, causing metabolic crash independent of UV light.
  • Load: 5–10 µM DM-nitrophen-AM for max 30 mins at room temperature.

  • Wash: 20 mins wash to allow de-esterification.

  • Dark Control: Image a loaded field without UV. If cells bleb or round up within 10 mins, your loading concentration is toxic. Reduce to 2 µM.

Phase C: The Flash Photolysis Setup

Do not use continuous UV arc lamps. Use a flash lamp or pulsed laser.

  • Wavelength: 350-365 nm is peak absorption. 405 nm works but requires higher power (lower absorption cross-section), paradoxically increasing heating/toxicity. Stick to 365 nm .

  • Pulse Duration: 1–5 ms pulses are superior to continuous illumination.

  • Synchronization: Trigger the UV pulse to occur during the "dead time" of your imaging camera (if using a frame-transfer CCD) or strictly synchronized with the exposure (sCMOS).

Visualization: Experimental Logic & Setup

Diagram 1: The Optimized Hardware Path

This diagram illustrates the TTL-triggered signal flow required to eliminate "Illumination Overhead."

UncagingSetup cluster_timing Timing Logic (Critical) MasterClock Master Trigger (Digidata/Arduino) UV_Source UV LED (365nm) (TTL Mode) MasterClock->UV_Source TTL Pulse (5ms) Camera sCMOS Camera (Global Shutter) MasterClock->Camera Ext. Trigger Sample Sample (DM-nitrophen) UV_Source->Sample Photolysis Light Computer Acquisition PC Camera->Computer Data Sample->Camera Ca2+ Fluorescence

Caption: Figure 1. Hardware synchronization flow. The Master Trigger ensures UV exposure occurs only during valid acquisition windows, eliminating unnecessary phototoxicity.

Diagram 2: Troubleshooting Decision Matrix

Follow this logic flow when experiments fail.

Troubleshooting Start Problem: Cell Death / No Signal CheckDark Is there toxicity WITHOUT UV? Start->CheckDark YesDark Yes CheckDark->YesDark NoDark No (Only with UV) CheckDark->NoDark MgDepletion Cause: Mg2+ Depletion or AM-ester overload YesDark->MgDepletion FixLoad Fix: Reduce Loading Time or Add 1mM Mg2+ to pipette MgDepletion->FixLoad CheckResp Is there a Ca2+ response? NoDark->CheckResp YesResp Yes, but cell dies CheckResp->YesResp NoResp No Ca2+ rise CheckResp->NoResp AddROS Fix: Add Trolox/Ascorbate Reduce Pulse Width YesResp->AddROS CheckFilter Check: Is UV blocked by objective/glass? NoResp->CheckFilter CheckKd Check: Is DM-nitrophen saturated with Mg2+? NoResp->CheckKd

Caption: Figure 2. Diagnostic logic tree for isolating sources of toxicity versus experimental failure.

Troubleshooting & FAQ

Q1: I see a calcium rise, but the baseline never recovers. Is this phototoxicity?

A: Not necessarily. This is a classic artifact of DM-nitrophen. Unlike NP-EGTA, the photoproducts of DM-nitrophen (iminodiacetic acid derivatives) have a lower affinity for


 (

mM) but also a lower affinity for

. However, if the baseline drifts upward continuously after the flash, that is likely membrane permeabilization (toxicity). Test: If the cell swells, it's toxicity. If the cell volume is stable, it is re-equilibration of the cage.
Q2: Why does my "Uncaging" trigger a response even in -free buffer?

A: DM-nitrophen is often loaded as a complex with


.[1][2] However, if you are using the AM ester, you are relying on intracellular calcium.
The Trap:  DM-nitrophen binds 

tightly. If your intracellular

is high, it displaces

from the cage before photolysis. Upon photolysis, you might be releasing

, not

. Fix: Ensure your indicator dye (e.g., Fluo-4) is

-insensitive.
Q3: Can I use 405 nm lasers instead of 365 nm?

A: You can, but it is risky. The absorption of DM-nitrophen at 405 nm is significantly lower than at 350 nm. To get the same release, you must increase laser power by ~5-10x. This increases thermal deposition and can cause "thermal lensing" or direct heat damage to the cell, which looks like phototoxicity. Recommendation: Stick to 365 nm or 375 nm high-power LEDs for the sweet spot of efficiency vs. energy deposition.

Q4: My cells die during the "focusing" phase before the experiment starts.

A: You are likely using the same light path for fluorescence excitation (GFP/Fluo-4) and uncaging. Even "blue" excitation light (488 nm) can have trace UV components if not heavily filtered, or your 488 nm intensity is simply too high, generating ROS before the main event. Fix: Use a "shutter-closed" focusing mode or extremely low light (ND 2.0 filter) for finding cells.

References

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988). Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571–6575.

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(10), 807–816.

  • Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8), 1700003. (Source for Ascorbate/Trolox concentrations).[3][4][5]

  • Kiepas, A., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4).

Sources

dealing with magnesium interference with DM-nitrophen

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced photopharmacology and electrophysiology. As a Senior Application Scientist, I frequently consult with researchers facing a complex artifact in calcium (Ca²⁺) imaging: magnesium (Mg²⁺) interference during DM-nitrophen uncaging.

Because DM-nitrophen is a photolabile chelator that binds both Ca²⁺ and Mg²⁺, UV photolysis in a physiological intracellular environment often triggers an unintended Mg²⁺ spike alongside the desired Ca²⁺ transient. This guide provides the mechanistic causality behind this interference and field-proven, self-validating protocols to eliminate it.

FAQ: The Mechanism of Mg²⁺ Interference

Q1: Why does DM-nitrophen release Mg²⁺ upon UV photolysis? A1: The interference is rooted in competitive binding thermodynamics. DM-nitrophen (DMNP-EDTA) has a high affinity for Ca²⁺ (Kd ≈ 5 nM) and a moderate affinity for Mg²⁺ (Kd ≈ 2.5 µM)[1]. In a typical resting cell, intracellular free Mg²⁺ is in the 1–3 mM range[2]. If DM-nitrophen is not fully saturated with Ca²⁺, the abundant cytosolic Mg²⁺ will occupy the empty chelator sites via mass action. Upon UV irradiation (330–390 nm), the chelator is cleaved into photoproducts with a 1 (Kd ≈ 3 mM)[1]. Consequently, any bound Mg²⁺ is rapidly released (<180 µs) alongside Ca²⁺[1].

Q2: How does this Mg²⁺ spike distort my experimental data? A2: Released Mg²⁺ acts as a confounding variable in two distinct ways:

  • Biological Interference: A sudden jump in intracellular Mg²⁺ can directly alter the gating of ion channels (e.g., blocking inward rectifiers or modulating L-type Ca²⁺ channels) or artificially stimulate Mg²⁺-dependent ATPases.

  • Kinetic Distortion: Mg²⁺ alters the post-photolysis relaxation kinetics of Ca²⁺. While it speeds the initial photorelease, Mg²⁺ competitively binds to the photoproducts,3 to its new steady-state level[3].

Pathway DMn Unphotolyzed DM-nitrophen ComplexCa Ca²⁺-DMn Complex DMn->ComplexCa ComplexMg Mg²⁺-DMn Complex DMn->ComplexMg Ca Cytosolic Ca²⁺ (Kd ~5 nM) Ca->ComplexCa High Affinity Mg Cytosolic Mg²⁺ (Kd ~2.5 µM) Mg->ComplexMg Mass Action at ~1 mM UV UV Flash Photolysis (330-390 nm) ComplexCa->UV ComplexMg->UV Products Cleaved Photoproducts (Kd ~3 mM) UV->Products FreeCa Rapid Ca²⁺ Spike (<180 µs) Products->FreeCa FreeMg Unintended Mg²⁺ Spike (Interference) Products->FreeMg

Competitive binding of Ca²⁺ and Mg²⁺ to DM-nitrophen and subsequent UV photolysis pathways.

Quantitative Comparison: Caged Calcium Chelators

To mitigate interference, researchers must choose the correct photolabile chelator based on the required kinetics and physiological constraints. Below is a summary of the physicochemical properties dictating these choices.

PropertyDM-nitrophen (DMNP-EDTA)NP-EGTA
Pre-photolysis Ca²⁺ Kd ~5 nM[1]~80 nM[4]
Pre-photolysis Mg²⁺ Kd ~2.5 µM[1]~9 mM[4]
Post-photolysis Ca²⁺ Kd ~3 mM[1]>1 mM[4]
Uncaging Time Constant (τ) <180 µs[1]~10.3 ms (slow fraction)[5]
Photochemical Quantum Yield 0.18[2]0.20[4]

Troubleshooting Guides & Experimental Protocols

DecisionTree Start Experiencing Mg²⁺ Interference with DM-nitrophen? Q1 Does your assay require physiological Mg²⁺ (e.g., ATPases)? Start->Q1 NoMg No Q1->NoMg YesMg Yes Q1->YesMg Sol1 Protocol A: Dialyze out Mg²⁺ via whole-cell patch pipette NoMg->Sol1 Q2 Do you need ultrafast Ca²⁺ uncaging (<1 ms)? YesMg->Q2 NoFast No (τ ~10 ms is acceptable) Q2->NoFast YesFast Yes (Need τ <200 µs) Q2->YesFast Sol2 Protocol C: Switch to NP-EGTA (Kd for Mg²⁺ = 9 mM) NoFast->Sol2 Sol3 Protocol B: Precision Loading Saturate DMn with Ca²⁺ YesFast->Sol3

Decision matrix for troubleshooting Mg²⁺ interference in caged calcium experiments.

Protocol A: Intracellular Mg²⁺ Depletion via Whole-Cell Dialysis

Use Case: Ideal for studying simple ligand-gated ion channels or exocytosis where Mg-ATP is not strictly required for the duration of the recording. Causality: By omitting Mg²⁺ from the internal pipette solution, you prevent DM-nitrophen from chelating it, ensuring that 100% of the photolysis energy goes toward releasing Ca²⁺[2].

  • Formulate Internal Solution: Prepare a standard intracellular solution but strictly omit MgCl₂ and Mg-ATP. Replace ATP with a non-hydrolyzable, Mg²⁺-independent analog if structural support is needed.

  • Load DM-nitrophen: Add 2–5 mM DM-nitrophen pre-mixed with 1–2.5 mM CaCl₂ to the internal solution.

  • Dialysis: Achieve whole-cell configuration and wait 5–10 minutes for complete cytoplasmic dialysis of native Mg²⁺.

  • Self-Validating Step: Continuously monitor the holding current. A stable holding current validates successful dialysis without immediate toxicity. A sudden, massive inward leak current indicates membrane compromise due to ATP depletion—if this occurs within 5 minutes, this protocol is incompatible with your cell type.

Protocol B: Precision Stoichiometric Loading

Use Case: Required when physiological Mg²⁺ must be maintained (e.g., studying kinases or ATPases) AND ultrafast Ca²⁺ kinetics (<200 µs) are mandatory. Causality: Because DM-nitrophen's affinity for Ca²⁺ is ~500 times higher than for Mg²⁺, carefully titrating the chelator to be almost entirely saturated with Ca²⁺ leaves no available binding sites for cytosolic Mg²⁺[1].

  • Calculate Ratios: Determine the exact concentration of total DM-nitrophen and total Ca²⁺. Aim for a ratio of 1.2:1 (DM-nitrophen to Ca²⁺). The slight excess of DM-nitrophen buffers resting Ca²⁺ to low levels, while minimizing the free chelator pool available to bind Mg²⁺.

  • Prepare Pipette Solution: Mix 5 mM DM-nitrophen with 4.1 mM CaCl₂ in a buffer containing physiological Mg²⁺ (1–3 mM).

  • Self-Validating Step: Co-load a low-affinity Ca²⁺ indicator (e.g., Fluo-5N). Measure baseline fluorescence before the UV flash. If the baseline is high, your stoichiometric ratio is off, meaning free Ca²⁺ is already elevated. If the baseline is low but the UV flash produces a massive Ca²⁺ spike, your loading ratio successfully protected the DM-nitrophen from Mg²⁺ interference.

Protocol C: Switching to NP-EGTA

Use Case: Best when ultrafast kinetics are not strictly required, but physiological Mg²⁺ is critical and cannot be dialyzed out. Causality: NP-EGTA is synthesized with a negligible affinity for Mg²⁺ (Kd = 9 mM)[4]. It 4, thus completely eliminating the interference artifact[4].

  • Formulate NP-EGTA: Replace DM-nitrophen with 2–5 mM NP-EGTA in your internal solution.

  • Adjust UV Power: Because NP-EGTA has different absorption cross-sections, calibrate your UV flash lamp or laser to ensure adequate photolysis without phototoxicity.

  • Self-Validating Step: Measure the rise time of the Ca²⁺ transient post-flash. If the transient takes ~10 ms to peak, you have successfully isolated the 5[5], confirming the complete absence of the ultrafast DM-nitrophen/Mg²⁺ component.

References

  • Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium Biophysical Journal (via PMC / NIH) URL:[Link]

  • Magnesium binding to DM-nitrophen and its effect on the photorelease of calcium Biophysical Journal (via PMC / NIH) URL:[Link]

  • DMNP-EDTA, NP-EGTA Technical Documentation Interchim URL:[Link]

  • Photorelease Techniques for Raising or Lowering Intracellular Ca²⁺ Molecular and Cell Biology (UC Berkeley) URL:[Link]

Sources

Technical Support Center: DM-Nitrophen Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Optimizing DM-Nitrophen Concentration for Cell Viability & Uncaging Efficiency Assigned Specialist: Senior Application Scientist, Electrophysiology & Imaging Division

Executive Summary: The "Magnesium Trap"

Critical Alert: The most common cause of cell death and experimental failure with DM-nitrophen is Magnesium depletion , not phototoxicity.

Unlike NP-EGTA, DM-nitrophen (DMn) is an EDTA derivative.[1][2] It binds


 with high affinity (

nM) but also binds

with significant affinity (


M).[3]
  • The Trap: If you introduce 5 mM DM-nitrophen into a cell without supplemental Magnesium, the chelator will strip

    
     from intracellular ATP and enzymes. This halts metabolic processes, causing cell rounding and death before you even fire the laser.
    
  • The Fix: Your internal solution must contain excess

    
     to saturate the DM-nitrophen while leaving free 
    
    
    
    at physiological levels (~1 mM).[4]

Interactive Workflow: Optimization Logic

This diagram illustrates the decision-making process for stabilizing cell viability while ensuring successful uncaging.

DM_Nitrophen_Workflow Start START: Define Experimental Goal Calc Step 1: Calculate Total Mg2+ & Ca2+ (Use Maxchelator/WebMaxC) Start->Calc Load Step 2: Loading Method Selection Calc->Load AM_Ester AM Ester Loading (Qualitative/High Throughput) Load->AM_Ester Patch Patch Pipette Delivery (Quantitative/Single Cell) Load->Patch Viability_Check Step 3: Viability Check (Resting Potential / Morphology) AM_Ester->Viability_Check Patch->Viability_Check Issue_Mg Issue: Cell Rounding/Depolarization? (Mg2+ Depletion) Viability_Check->Issue_Mg Signs of metabolic stress Issue_Ca Issue: Calcium Overload? (Basal Ca2+ too high) Viability_Check->Issue_Ca High resting fluorescence Flash Step 4: UV Flash & Recording Viability_Check->Flash Stable Baseline Adjust_Mg Action: Increase Internal MgCl2 (Target: [Mg-DMn] + 1mM Free) Issue_Mg->Adjust_Mg Adjust_Ratio Action: Adjust Ca:DMn Ratio (Target: 30-70% Loading) Issue_Ca->Adjust_Ratio Adjust_Mg->Calc Adjust_Ratio->Calc

Caption: Logical workflow for balancing DM-nitrophen concentrations. Note the feedback loops for Mg and Ca adjustments.

Standard Operating Procedures (SOPs)

SOP-01: Calculating the Internal Solution (Patch Clamp)

Objective: Create a solution with 10 mM DM-nitrophen that maintains ~100 nM free


 and ~1 mM free 

.

The Math (Simplified): Because DM-nitrophen binds Mg and Ca competitively, you cannot simply add 1 mM MgCl2. You must add enough Mg to fill the DM-nitrophen molecules that aren't holding Calcium.

ComponentConcentrationPurpose
DM-nitrophen 10 mM The Cage.[5]

3 - 4 mM Loads the cage (30-40% loading). Determines the "jump" size.

~7 - 8 mM CRITICAL: Saturates the remaining 6-7 mM of DM-nitrophen + 1 mM Free Mg.
ATP (

or

)
4 mM Metabolic support (Also binds Mg; requires extra Mg).
HEPES 20-40 mM CRITICAL: Uncaging releases protons (

). Strong buffering prevents pH shock.

Protocol Steps:

  • Dissolve DM-nitrophen in a small volume of water (it is acidic).

  • Neutralize carefully with KOH/CsOH to pH ~7.0 (it will not dissolve well until neutralized).

  • Add

    
     and 
    
    
    
    stocks.[6]
  • Add ATP and HEPES.

  • Final Check: Use a fluorometric assay (e.g., Fura-2 low affinity) or a calculation tool (like WebMaxC) to verify free

    
     is <200 nM.
    
SOP-02: AM Ester Loading (Imaging Only)

Warning: This method is non-quantitative. Intracellular concentration is unknown.

  • Prepare Stock: Dissolve DM-nitrophen-AM in high-quality anhydrous DMSO (5-10 mM stock).

  • Pluronic Acid: Mix 1:1 with 20% Pluronic F-127 to aid dispersion.

  • Incubation: Incubate cells (2-5

    
    M final) for 30-45 mins at room temperature.
    
    • Note: Avoid 37°C if possible; rapid hydrolysis can lead to formaldehyde toxicity and sequestration in organelles.

  • Wash: Wash cells for 20 mins to allow complete de-esterification.

Troubleshooting Guide (FAQ Format)

Issue 1: "My cells die/round up immediately after breaking in (Patch Clamp)."

Diagnosis: Metabolic crash due to Magnesium stripping. Mechanism: You likely calculated total


 based on standard internal solutions (e.g., 2 mM). DM-nitrophen (

Mg ~2.5

M) instantly bound all that Mg, leaving none for ATP. Solution:
  • Recalculate total

    
    .
    
  • Rule of Thumb: Total

    
     (Total DMn - Total Ca) + 1 mM + (Total ATP).
    
Issue 2: "I flash the UV, but I see no Calcium response."

Diagnosis A: Saturation. If your resting Calcium was too high during prep, the DM-nitrophen might already be 100% saturated with Ca (or contaminants). Diagnosis B: pH Inhibition. Photolysis releases protons. If your HEPES is too low (<10 mM), the local acidification inhibits the Ca-release mechanism or affects the sensor. Solution:

  • Increase HEPES to 20-40 mM.

  • Check water purity; Calcium contamination in "pure" water can saturate the cage.

Issue 3: "Cells die after the UV flash."

Diagnosis: Calcium Toxicity or "Proton Hammer." Mechanism:

  • Ca Overload: You released too much Ca. 10 mM loaded DMn can release millimolar levels of Ca locally.

  • Byproducts: The photoproduct (nitroso-ketone) is generally tolerated, but massive uncaging can produce local pH drops that are toxic. Solution:

  • Reduce flash intensity or duration (use 1-5 ms pulses rather than continuous shutter opening).

  • Lower the loading ratio (e.g., use 2 mM

    
     with 10 mM DMn instead of 8 mM 
    
    
    
    ).

Mechanism of Action Diagram

This diagram visualizes the competitive binding and the photolysis event.[1][7][8] Note how Light converts the High-Affinity Cage into Low-Affinity fragments.

DMn_Mechanism cluster_dark DARK STATE (High Affinity) cluster_light LIGHT STATE (Uncaged) DMn DM-nitrophen (Intact) Complex DMn-Ca Complex (Kd ~ 5 nM) DMn->Complex + Ca2+ MgComplex DMn-Mg Complex (Kd ~ 2.5 µM) DMn->MgComplex + Mg2+ (Competition) Ca Ca2+ Mg Mg2+ Flash UV FLASH (350nm) Complex->Flash Products Photoproducts (Kd ~ 3 mM) Flash->Products FreeCa Free Ca2+ (RELEASED) Flash->FreeCa

Caption: Photolysis mechanism. Note the Mg competition in the dark state, which necessitates Mg supplementation.

References

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988).[3][9][10] Photolabile chelators for the rapid photorelease of divalent cations. Proceedings of the National Academy of Sciences, 85(17), 6571-6575.[3]

  • Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes related to secretion in bovine chromaffin cells. Neuron, 10(1), 21-30. (Establishes protocols for Ca buffering).

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.[5][8][11] Nature Methods, 4(10), 807-816.

  • Faas, G. C., et al. (2005). Kinetic properties of DM-nitrophen binding to calcium and magnesium. Biophysical Journal, 88(6), 4421-4433.

Sources

troubleshooting guide for failed calcium uncaging experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for calcium uncaging experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during calcium uncaging experiments. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying rationale to empower you to solve problems effectively.

Overview of the Calcium Uncaging Workflow

Calcium uncaging is a powerful technique that uses light to rapidly release biologically active calcium ions from a photolabile chelator, often called a "caged compound".[1][2] This allows for precise spatial and temporal control over intracellular calcium concentrations, enabling the study of a vast array of calcium-dependent cellular processes.[3][4]

A typical experiment involves loading cells with both a caged calcium compound (like NP-EGTA or DMNP-EDTA) and a fluorescent calcium indicator.[5][6][7] A focused pulse of UV or visible light is then used to photolyze the cage, releasing calcium and causing a detectable change in the indicator's fluorescence.[8][9]

Core Workflow Diagram

cluster_prep Preparation Phase cluster_loading Loading Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep1 Select & Prepare Caged Compound (e.g., NP-EGTA) load1 Co-load Sample with Caged Compound and Indicator prep1->load1 prep2 Select & Prepare Ca2+ Indicator (e.g., Fluo-4 AM) prep2->load1 prep3 Prepare Biological Sample (Cell Culture, Tissue Slice) prep3->load1 load2 Incubation & De-esterification load1->load2 exp1 Mount Sample on Microscope load2->exp1 exp2 Locate Target Region of Interest (ROI) exp1->exp2 exp3 Deliver Focused Light Pulse (Photolysis/Uncaging) exp2->exp3 exp4 Acquire Fluorescence Data exp3->exp4 an1 Process & Analyze Data (e.g., ΔF/F0) exp4->an1 an2 Interpret Results an1->an2

Caption: General workflow for a calcium uncaging experiment.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common failure points in calcium uncaging experiments.

Category 1: No or Weak Calcium Signal After Photolysis

This is the most frequent issue. If you apply the light pulse but see no corresponding increase in your calcium indicator's fluorescence, it points to a problem in one of several key areas.

Question: I don't see any response after my uncaging pulse. Where do I start?

Answer: Start by systematically checking the three core components of the experiment: the caged compound, the calcium indicator, and your photolysis setup. A logical troubleshooting sequence is essential.

cluster_checks cluster_solutions start No / Weak Signal After Photolysis check_ionophore Step 1: Verify Cell Health & Indicator Loading. Apply a calcium ionophore (e.g., Ionomycin). See a signal? start->check_ionophore sol_ionophore_yes Indicator & cells are OK. Problem is likely photolysis or the caged compound. check_ionophore->sol_ionophore_yes Yes sol_ionophore_no Problem with indicator loading, cell health, or acquisition settings. Troubleshoot loading protocol and cell viability. check_ionophore->sol_ionophore_no No check_photolysis Step 2: Verify Photolysis Efficacy. Is the light source aligned and powerful enough? Check specs. Is there photobleaching? sol_photolysis_ok Light source is likely OK. Problem is with the caged compound. check_photolysis->sol_photolysis_ok Yes sol_photolysis_bad Re-align light path. Increase laser power/duration. Check objective transmission. check_photolysis->sol_photolysis_bad No check_cage Step 3: Verify Caged Compound. Is the compound loaded correctly? Is it the right compound for your light source? Is it degraded? sol_cage_ok Re-evaluate experiment design. Consider endogenous buffering or Ca2+ extrusion. check_cage->sol_cage_ok Seems OK sol_cage_bad Use fresh compound. Verify loading protocol. Check compound spectra vs. light source. check_cage->sol_cage_bad Problem Found sol_ionophore_yes->check_photolysis sol_photolysis_ok->check_cage

Caption: Troubleshooting decision tree for no/weak calcium signal.

Question: How do I verify my calcium indicator is working?

Answer: This is a critical first step. Before questioning your uncaging, you must confirm that the cells are healthy and that your indicator can report calcium changes.

  • Causality: A non-responsive indicator could be due to poor loading, dye compartmentalization, or cell death.[10] The acetoxymethyl (AM) ester forms of indicators require intracellular esterases to cleave the AM group, trapping the dye inside.[11][12] If cells are unhealthy, this process fails.

  • Protocol: Ionomycin Positive Control

    • Prepare a sample loaded with your calcium indicator as you would for the uncaging experiment.

    • Place the sample on the microscope and acquire a baseline fluorescence signal.

    • Add a calcium ionophore, such as Ionomycin (typically 1-5 µM), to the extracellular solution. This will create pores in the membrane, allowing extracellular calcium to flood the cell.

    • You should observe a large, rapid increase in fluorescence.

  • Interpretation:

    • Strong Signal: Your indicator, loading protocol, and imaging system are working correctly. The problem lies with the uncaging itself.

    • No/Weak Signal: The issue is with the indicator or cell health. Troubleshoot your dye loading protocol (concentration, incubation time, temperature) or check cell viability.[10][13]

Question: My indicator works with Ionomycin, but I still see no uncaging. Could it be my light source?

Answer: Yes, insufficient photolysis energy is a primary suspect. The efficiency of uncaging depends on the product of the caged compound's molar extinction coefficient (ε) and its quantum yield (Φ) at the wavelength of your light source.[14]

  • Causality: Every caged compound has a specific absorption spectrum.[15] Using a light source with a wavelength that is poorly absorbed by the cage will result in inefficient photolysis, regardless of the power.[15] For example, traditional cages like NP-EGTA are most efficient with UV light (~350 nm).[7][8]

  • Troubleshooting Steps:

    • Verify Wavelength: Confirm that your laser or lamp wavelength is appropriate for your chosen caged compound. See the table below.

    • Check Power/Duration: The energy delivered is a product of power and time. If you see no effect, cautiously increase the duration or intensity of your light pulse. Be aware that excessive power can lead to photodamage.[16]

    • Alignment: Ensure the light path for photolysis is correctly aligned and focused on your region of interest. Misalignment can cause the light to miss the target area entirely.

    • Objective Transmission: Check the UV transmission specifications of your microscope objective. Some objectives have poor transmission in the UV range, which will significantly reduce the energy reaching your sample.

Caged CompoundOptimal Excitation (1-Photon)Optimal Excitation (2-Photon)Key Property
NP-EGTA ~350 nm (UV)~720 nmKd for Ca²⁺ changes from 80 nM to >1 mM upon photolysis.[7][8]
DMNP-EDTA ~350 nm (UV)Not commonly usedFaster Ca²⁺ release than NP-EGTA (<180 µs).[7]
BIST-2EGTA 400-500 nm (Visible)720-830 nmSensitive to visible light, reducing potential for UV damage.[15]

Question: My light source is correct and powerful enough. Could my caged compound be the problem?

Answer: Absolutely. The caged compound's properties and handling are critical for success.

  • Causality: The fundamental principle of calcium uncaging is that a high-affinity chelator is photochemically converted into a low-affinity form, releasing bound Ca²⁺.[1][15] Several factors can prevent this:

    • Incomplete Saturation: The caged compound must be partially saturated with calcium before photolysis. If the cage concentration is too high relative to the available calcium, most of it will be in the "unloaded" state. Photolyzing an unloaded cage molecule does not release calcium; instead, it creates a low-affinity photoproduct that can act as a calcium sink, re-binding any calcium that is released.[1]

    • Compound Degradation: Caged compounds can degrade if not stored properly (e.g., protected from light and moisture).[16]

    • Incorrect Loading: Similar to indicators, AM ester versions of caged compounds need to be cleaved by cellular esterases.[7][17]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of your caged compound from a high-quality stock on the day of the experiment.[13]

    • Optimize Concentration: The concentration of the caged compound is a balancing act. It needs to be high enough to produce a significant calcium change, but not so high that it excessively buffers endogenous calcium signals or remains largely unloaded. Typical intracellular concentrations range from 1-10 mM.[7]

    • Check Loading Protocol: Ensure your loading time and temperature are sufficient for de-esterification if you are using an AM-ester version.

Category 2: High Background or Spontaneous Activity

Question: My baseline calcium signal is very high, or I see spontaneous calcium waves even without an uncaging pulse. What's happening?

Answer: This usually points to either spontaneous uncaging of the compound or cellular stress.

  • Causality:

    • Ambient Light: Caged compounds are sensitive to light.[16] Exposure to ambient room light or even the excitation light for your fluorescent indicator can be enough to cause slow, spontaneous uncaging, leading to a gradual rise in baseline calcium.

    • Cellular Stress: Overloading cells with the caged compound or the indicator dye can be toxic, leading to disruption of calcium homeostasis and spontaneous activity.[10][18] High concentrations of the cage itself can act as a significant calcium buffer, which can be a stressor.

  • Troubleshooting Steps:

    • Work in the Dark: Protect your caged compound solutions and the loaded cells from light as much as possible.[16] Use red-filtered light in the lab if necessary.

    • Minimize Excitation Light: When imaging, use the lowest possible excitation intensity for your calcium indicator that still gives you an acceptable signal-to-noise ratio.

    • Reduce Dye/Cage Concentration: Titrate down the concentrations of both the caged compound and the indicator to the lowest effective levels.

    • Check Cell Health: Visually inspect your cells under brightfield or DIC. If they appear unhealthy (e.g., blebbing, shrunken), you need to optimize your loading and handling protocols.

Category 3: Inconsistent Results

Question: My uncaging experiment works sometimes but not others. Why is there so much variability?

Answer: Inconsistency often stems from subtle variations in protocol execution.

  • Causality: Pipetting errors, inconsistent cell health, or drift in the laser power or alignment can all contribute to variability.[19][20] The exact focal plane of the uncaging pulse relative to the cell can also have a dramatic effect on the observed calcium signal.

  • Troubleshooting Steps:

    • Standardize Protocols: Be meticulous in your preparation of solutions and cell loading. Use calibrated pipettes and be consistent with incubation times and temperatures.

    • Monitor Laser Power: If possible, measure the output of your photolysis laser before each experiment to ensure it is stable.

    • Use an Internal Control: In some experimental designs, you can perform a small, consistent uncaging pulse in a non-critical area of the cell at the beginning of each experiment to verify the system is working.

    • Automate Where Possible: If your system allows, use automated focusing and stage positioning to minimize human error in targeting.

References

  • Zucker, R. S. (1998). Development and application of caged calcium. PubMed. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

  • Zucker, R. S. (1998). Development and application of caged calcium. ResearchGate. [Link]

  • Ellis-Davies, G. C. R., et al. (2016). Calcium uncaging with visible light. PMC. [Link]

  • Rapp OptoElectronic. (2019). Laser Photolysis of Caged Calcium (NP-EGTA). Rapp OptoElectronic. [Link]

  • Paredes, R. M., et al. (2008). Chemical Calcium Indicators. PMC. [Link]

  • van der Velde, J. H. M., et al. (2023). A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization. ChemRxiv. [Link]

  • Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Andor - Oxford Instruments. [Link]

  • Bitesize Bio. (2022). Oh the Options! Choosing a Calcium Indicator for Imaging. Bitesize Bio. [Link]

  • Lea, T. J., & Ashley, C. C. (1990). Flash photolysis of caged compounds. The University of Texas at Dallas. [Link]

  • Ellis-Davies, G. C. R., et al. (2016). Calcium Uncaging with Visible Light. Journal of the American Chemical Society. [Link]

  • Kim, S. H., & Park, M. K. (2010). Ca2+ Caging and Uncaging. Springer Nature Experiments. [Link]

  • Carter, A. G., & Sabatini, B. L. (2004). Uncaging Calcium in Neurons. ResearchGate. [Link]

  • ION Biosciences. (2024). Navigating the World of Calcium Indicators. ION Biosciences. [Link]

  • Wang, S. S.-H., & Augustine, G. J. (2005). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Florida State University. [Link]

  • Spectrum, T. S. (2024). Widely used calcium imaging protocol can lead to spurious results, new paper cautions. The Transmitter. [Link]

  • Harvey, C. D., & Svoboda, K. (2007). Locally dynamic synaptic learning rules in pyramidal neuron dendrites. Nature. [Link]

  • Ashby, M. C., et al. (2004). Localized Ca2+ uncaging reveals polarized distribution of Ca2+-sensitive Ca2+ release sites. PMC. [Link]

  • Perisse, E., et al. (2009). Increase of [Ca2+]i by uncaging of NP-EGTA-AM triggers long-term memory formation. ResearchGate. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. PMC. [Link]

  • Connelly, W. M., et al. (2016). Control experiments for 2-photon glutamate uncaging. ResearchGate. [Link]

  • ResearchGate. (2016). Problems with calcium imaging of neurons? ResearchGate. [Link]

  • Andor. (n.d.). Uncaging and Calcium's Role in the Cell Cycle. Andor - Oxford Instruments. [Link]

  • ZhuGe, R., et al. (2006). Ca 2+ -Induced Ca 2+ Release through Localized Ca 2+ Uncaging in Smooth Muscle. The Journal of General Physiology. [Link]

  • MB - About. (n.d.). Assay Troubleshooting. MB - About. [Link]

Sources

Technical Support Center: Calcium Calibration Post DM-Nitrophen Uncaging

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Quantitative calcium uncaging is a delicate balance of photochemistry, intracellular thermodynamics, and optical physics. This guide provides the theoretical grounding, self-validating protocols, and troubleshooting steps required to achieve reliable in situ calcium calibration using DM-nitrophen.

Foreword from the Application Science Team

DM-nitrophen is an EDTA-based photolabile chelator. In its resting, unphotolyzed state, it binds


 with extremely high affinity (

nM). Upon absorption of a UV photon (typically 350–360 nm), the molecule cleaves into photoproducts, and its affinity for

drops dramatically (

mM), resulting in a rapid, step-like release of free

into the intracellular space [[1]]().

Because the resulting


 transient can reach tens of micromolar, calibrating this concentration requires co-loading a low-affinity fluorescent indicator . High-affinity dyes (like Fluo-4) will instantly saturate, rendering quantitative measurements impossible.

Mechanism DM DM-nitrophen : Ca2+ Complex (High Affinity, Kd ~ 5 nM) UV UV Illumination (350-360 nm) DM->UV Absorbs photon Cleaved Cleaved Photoproducts (Low Affinity, Kd ~ 3 mM) DM->Cleaved Photolysis (< 1 ms) FreeCa Free Ca2+ Released (Rapid Step Increase) DM->FreeCa Uncaging Indicator Low-Affinity Indicator (e.g., Fluo-5N) FreeCa->Indicator Binds Signal Fluorescence Emission (Proportional to [Ca2+]) Indicator->Signal Excitation / Emission

Logic of DM-nitrophen photolysis and subsequent calcium indicator fluorescence.

Quantitative Data: Material Selection

Selecting the right reagents is the foundation of a self-validating experiment. DM-nitrophen differs significantly from other cages like NP-EGTA, particularly regarding Magnesium (


) interference.

Table 1: Photophysical Properties of Caged Calcium Compounds

PropertyDM-nitrophenNP-EGTA
Core Structure EDTA-basedEGTA-based
Pre-flash

(

)
~5 nM~80 nM
Post-flash

(

)
~3 mM~1 mM
Pre-flash

(

)
~2.5

M
~9 mM
Cleavage Rate (

)
< 1 ms~10 ms

Note: DM-nitrophen's high affinity for


 requires careful stoichiometric loading to prevent 

uncaging artifacts 21.

Table 2: Recommended Fluorescent Indicators for DM-Nitrophen Calibration

Indicator

for

Best Use Case
Fluo-5N ~90

M
Large

steps (>20

M)
Oregon Green BAPTA-5N ~20

M
Moderate

steps (5-20

M)
Fura-2FF ~5.5

M
Ratiometric measurement of small steps
Standard Operating Procedure: In Situ Calibration Workflow

Calibration Load 1. Co-load Cage + Dye via Patch Pipette Base 2. Measure F_rest Load->Base Flash 3. Deliver UV Flash Base->Flash Measure 4. Measure F_post Flash->Measure Sat 5. Saturating Flashes (Determine F_max) Measure->Sat Calc 6. Calculate [Ca2+] using Kd Equation Sat->Calc

Step-by-step experimental workflow for in situ calcium calibration.

Step-by-Step Methodology:

  • Intracellular Dialysis Formulation: Prepare the patch pipette solution. A self-validating formulation includes 5 mM DM-nitrophen, 4 mM ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (yielding ~80% saturation to prevent 
    
    
    
    binding), and 100-200
    
    
    M of a low-affinity indicator (e.g., Fluo-5N) []().
  • Baseline Acquisition: Establish whole-cell configuration. Allow 5–10 minutes for complete dialysis of the cage and dye into the cell. Record the baseline resting fluorescence (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) .
    
  • Photolysis Trigger: Deliver a calibrated UV flash (e.g., 355 nm Nd:YAG laser or xenon flash lamp). The cleavage of DM-nitrophen occurs rapidly, releasing

    
    1.
    
  • Transient Measurement: Record the step increase in fluorescence (

    
    ).
    
  • In Situ Calibration (

    
     and 
    
    
    
    ):
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Determination:  At the end of the recording, deliver a train of 5-10 saturating UV flashes to fully photolyze all remaining DM-nitrophen. This completely saturates the indicator, yielding 
      
      
      
      .
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Determination:  Because achieving true zero 
      
      
      
      in the same cell post-flash is thermodynamically impossible,
      
      
      is typically derived from an in vitro calibration curve or calculated using the known dynamic range (
      
      
      ) of the dye in the specific intracellular buffer []().
  • Absolute Concentration Calculation: Convert fluorescence to absolute concentration using the standard single-wavelength equation:

    
    
    
Troubleshooting & FAQs

Q: My fluorescence signal decays rapidly after the flash instead of forming a sustained step. Why? A: This is a classic "rebinding" artifact. If your DM-nitrophen is under-loaded with


 (e.g., <50% saturation), the UV flash successfully releases 

, but the excess unphotolyzed DM-nitrophen acts as a rapid buffer, immediately sequestering the released

. To achieve a sustained

step, ensure DM-nitrophen is loaded to 80-90% saturation 2.

Q: Can intracellular Magnesium (


) interfere with my calibration? 
A:  Yes, significantly. Unlike NP-EGTA, DM-nitrophen is EDTA-based and has a high affinity for 

(

M) 1. If the cage is not sufficiently pre-loaded with

, it will bind endogenous

. Upon UV illumination, you will uncage

instead of

, which can competitively bind to your calcium indicator or alter target protein kinetics 21. Always maintain a high

loading ratio to outcompete

.

Q: My indicator fluorescence is heavily quenched before I even deliver the UV flash. What is happening? A: You are experiencing an inner filter effect or direct quenching. At high concentrations (e.g., 10 mM), unphotolyzed DM-nitrophen can absorb the excitation light intended for the fluorophore or directly quench the emission of indicators like Fluo-3 3. To mitigate this, use lower concentrations of the cage (2-5 mM) and ensure careful baseline calibration of the chelator-indicator mixture 3.

Q: Why does my fluorescence signal plateau immediately after the first UV flash? A: Indicator saturation. You are likely using a high-affinity dye (like Fluo-4,


 nM). DM-nitrophen uncaging releases massive amounts of 

that instantly max out high-affinity sensors. Switch to a low-affinity dye like Fluo-5N (

M) or Oregon Green BAPTA-5N 2.
References
  • Title: Ca2+ Uncaging in Nerve Terminals: A Three-Point Calibration Procedure Source: Cold Spring Harbor Protocols / PubMed URL
  • Title: Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging Source: PLOS ONE URL
  • Title: Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium Source: ResearchGate URL
  • Title: Effects of photolabile calcium chelators on fluorescent calcium indicators Source: PubMed URL

Sources

Validation & Comparative

advantages of DM-nitrophen over other calcium cages like nitr-5

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison: DM-Nitrophen vs. Nitr-5 for High-Speed Calcium Uncaging[1]

Executive Summary

In the field of kinetic physiology and synaptic transmission, the choice of a photolabile calcium chelator ("cage") dictates the temporal resolution of the experiment. While Nitr-5 (a BAPTA derivative) offers high selectivity for calcium over magnesium, DM-nitrophen (an EDTA derivative) is the superior choice when the experimental goal is speed and magnitude of calcium release.

This guide details the physicochemical advantages of DM-nitrophen, specifically its 5-order-of-magnitude affinity shift and microsecond-scale kinetics, which allow it to generate "delta-function" calcium spikes that mimic neurotransmitter release events. It also provides the necessary expert protocols to mitigate its primary trade-off: magnesium sensitivity.

Part 1: Mechanistic Principles & Comparative Metrics

The core difference between these two cages lies in their chemical backbones. Nitr-5 is built upon BAPTA, inheriting BAPTA's high selectivity for


 over 

but also its pH sensitivity and slower release rates. DM-nitrophen is built upon EDTA. This EDTA backbone provides a tighter grip on calcium in the dark state and a more catastrophic loss of affinity upon photolysis.
The Thermodynamic Advantage: Dynamic Range

The "power" of a cage is defined by the ratio of its pre-photolysis affinity (


) to its post-photolysis affinity (

).
  • DM-Nitrophen: Transitions from a high-affinity chelator (

    
     nM) to a virtually non-binding species (
    
    
    
    mM).[1] This massive shift ensures that upon photolysis, nearly 100% of the bound calcium is ejected.
  • Nitr-5: Transitions from

    
     nM to 
    
    
    
    µM. While effective for raising basal levels, the post-photolysis product still retains significant affinity, potentially buffering the very transient it created.
The Kinetic Advantage: Speed of Release

For experiments requiring the mimicry of synaptic vesicle fusion or rapid channel gating, release kinetics are paramount.

  • DM-Nitrophen: The uncaging reaction proceeds with a rate constant of approximately 80,000

    
      (time constant 
    
    
    
    µs) under physiological conditions.
  • Nitr-5: Significantly slower, often limiting the rise time of the calcium transient to the millisecond range, which acts as a low-pass filter on the physiological response.

Data Comparison Table
FeatureDM-Nitrophen (The "Spike" Generator)Nitr-5 (The "Step" Generator)
Chemical Backbone EDTA-basedBAPTA-based
Pre-Flash

(

)
~5 nM (Very High Affinity)~145 nM
Post-Flash

(

)
~3,000 µM (Total Release)~6.3 µM
Dynamic Range (

)
~600,000-fold change ~40-fold change
Uncaging Rate (

)
~80,000

< 2,000

Magnesium Affinity High (

µM)
Low (Negligible)
Primary Application Mimicking synaptic spikes, rapid kineticsStudying steady-state shifts, Mg-rich environments

Part 2: Visualization of Decision Logic & Pathways

Diagram 1: Selection Logic for Calcium Cages

This decision matrix helps researchers select the correct cage based on experimental constraints (Mg presence vs. Speed requirements).

CageSelection Start Experimental Goal Speed Requirement: Sub-millisecond Rise Time? Start->Speed Mg Is physiological Mg2+ (1mM) present? Speed->Mg Yes (Fast) Nitr Select Nitr-5 or NP-EGTA (High Selectivity) Speed->Nitr No (Slow/Steady) DM Select DM-Nitrophen (High Speed, Large Delta) Mg->DM No (Mg-free internal) Protocol Must use 'Loaded' Protocol (See Part 3) Mg->Protocol Yes Protocol->DM

Caption: Decision tree for selecting calcium cages. DM-nitrophen is the default for speed, provided Mg interference is managed.

Part 3: Expert Protocols & The Magnesium "Workaround"

The Challenge: DM-nitrophen binds


 (

µM) almost as tightly as it binds

.[2] In a standard intracellular solution (1 mM free

), uncomplexed DM-nitrophen will bind

. Upon photolysis, it releases both

and

, and the released

can be quickly re-bound by unphotolyzed, Mg-free DM-nitrophen.[1]

The Solution: The "High-Loading" Protocol. By loading the cage with Calcium to near-saturation (80-90%), you occupy the binding sites with Ca, preventing Mg interference and ensuring the photoproduct releases Ca rather than exchanging it.

Protocol: Preparation of DM-Nitrophen Internal Solution (Patch Clamp)

Objective: Prepare a solution with resting


 nM that generates a 

µM spike upon flashing.
  • Calculate Total Concentrations:

    • Target DM-nitrophen concentration: 10 mM .

    • Target

      
       concentration: 4 mM  (for 40% loading) to 9 mM  (for 90% loading).
      
    • Note: Higher loading prevents Mg binding but raises resting calcium. For strict Mg control in the presence of physiological Mg, use NP-EGTA instead, or use DM-nitrophen in a Mg-free internal solution.

  • Step-by-Step Mixing:

    • Step A: Dissolve DM-nitrophen in a slightly alkaline stock buffer (e.g., 100 mM Cs-HEPES, pH 7.4). DM-nitrophen is acidic; monitor pH.

    • Step B: Add

      
       from a precise 1M standard.
      
    • Step C (Critical): Add a high-affinity fluorescent indicator (e.g., Fura-2 or Oregon Green BAPTA-1 ) at 50-100 µM to monitor resting levels.

    • Step D: Adjust pH to 7.2. The affinity of DM-nitrophen is highly pH-dependent.

  • In-Cell Calibration (Self-Validating Step):

    • Once in whole-cell configuration, measure the resting fluorescence.

    • Deliver a test flash of low intensity (1-5% photolysis).

    • Observe the decay kinetics.[3][4] A rapid decay indicates re-binding by unphotolyzed cage (buffering). A sustained plateau indicates the cage is saturated or the cell's extrusion mechanisms are overwhelmed.

Diagram 2: The Uncaging & Re-binding Cycle

This diagram illustrates why DM-nitrophen creates such sharp spikes ("Delta Functions") compared to the slower integration of other cages.

UncagingPathway Dark Dark State: DM-Nitrophen:Ca Flash UV Flash (hv) Dark->Flash Inter Intermediate (< 20 µs) Flash->Inter Cleavage Release Ca2+ Release (Spike) Inter->Release k ~80,000/s Product Photoproduct (Kd ~3mM) Inter->Product FreeCage Unphotolyzed Cage Release->FreeCage Re-binding (if not saturated)

Caption: Kinetic pathway of DM-nitrophen photolysis. Note the rapid release rate (


) which drives the calcium spike.

References

  • Kaplan, J. H., & Ellis-Davies, G. C. (1988).[1][2][3] Photolabile chelators for the rapid photorelease of divalent cations.[4] Proceedings of the National Academy of Sciences, 85(17), 6571-6575.[2] [2]

  • Ellis-Davies, G. C. (2003).[1] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[1] Nature Methods (referenced in context of reviews on uncaging speeds).

  • Nagerl, U. V., Novo, D., Mody, I., & Vergara, J. L. (2000). Binding kinetics of calbindin-D28k determined by flash photolysis of caged Ca2+. Biophysical Journal, 79(6), 3009-3018. (Demonstrates use of DM-nitrophen for fast kinetic studies).

  • Neher, E., & Zucker, R. S. (1993). Multiple calcium-dependent processes related to secretion in bovine chromaffin cells. Neuron, 10(1), 21-30. (Classic application of DM-nitrophen for secretion).

Sources

Kinetic Comparison of DM-Nitrophen and NP-EGTA Photolysis

Author: BenchChem Technical Support Team. Date: March 2026

Caged calcium compounds are indispensable tools for investigating calcium-dependent signaling, synaptic transmission, and muscle contraction. By chelating Ca²⁺ in an inactive state and releasing it upon ultraviolet (UV) illumination, these molecules provide microsecond-to-millisecond control over intracellular free Ca²⁺ concentrations. However, the choice of the caged compound dictates the kinetic resolution and physiological relevance of the experiment.

This guide provides an in-depth, data-driven comparison of the two most prominent photolabile Ca²⁺ chelators: DM-nitrophen (DMNP-EDTA) and NP-EGTA.

Structural Basis and Photolysis Mechanisms

The kinetic differences between DM-nitrophen and NP-EGTA stem directly from their parent chelator backbones.

  • DM-Nitrophen : Derived from EDTA, 1-(4,5-dimethoxy-2-nitrophenyl)-EDTA (often referred to as DM-nitrophen) acts as a high-affinity chelator for both Ca²⁺ and Mg²⁺[1]. Upon absorption of a UV photon (340–360 nm), the molecule is cleaved into two iminodiacetic acid photoproducts. This cleavage dramatically reduces its affinity for Ca²⁺ by approximately 600,000-fold[1][2].

  • NP-EGTA : Derived from EGTA, nitrophenyl-EGTA maintains EGTA's characteristic high selectivity for Ca²⁺ over Mg²⁺[3]. Photolysis yields a 12,500-fold decrease in Ca²⁺ affinity, effectively releasing the bound ion into the cytosol[2][3].

G UV UV Flash Photolysis (340-360 nm) DM_Pre DM-Nitrophen + Ca²⁺ (Kd = 5 nM) UV->DM_Pre NP_Pre NP-EGTA + Ca²⁺ (Kd = 80 nM) UV->NP_Pre DM_Post Photoproducts + Free Ca²⁺ (Kd = 3 mM) τ < 180 µs DM_Pre->DM_Post Fast Cleavage NP_Post Photoproducts + Free Ca²⁺ (Kd > 1 mM) τ ~ 10.3 ms NP_Pre->NP_Post Slow Cleavage

Figure 1: Photolysis kinetics and affinity shifts of DM-nitrophen and NP-EGTA upon UV illumination.

Kinetic and Thermodynamic Profiles

The utility of a caged compound is governed by its pre-photolysis affinity, post-photolysis affinity, and the time constant (


) of the photolytic cleavage.

Table 1: Quantitative Comparison of Photophysical and Binding Properties

ParameterDM-NitrophenNP-EGTA
Parent Backbone EDTAEGTA
Pre-photolysis ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Ca²⁺)
5.0 nM[2]80 nM[2][3]
Post-photolysis ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Ca²⁺)
3.0 mM[2]> 1.0 mM[1][3]
Pre-photolysis ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Mg²⁺)
2.5 µM9.0 mM[1][3]
Photolysis Rate Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
< 180 µs (Fast)~10.3 ms (Slow)[4][5]
Primary Application Ultra-fast kinetics (e.g., synaptic release)Physiological buffers (e.g., intact muscle)
The Magnesium Conundrum (Causality Analysis)

While DM-nitrophen offers superior speed (photorelease in <180 µs), its high affinity for Mg²⁺ (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 = 2.5 µM) severely complicates its use in living cells, which typically maintain ~1 mM cytosolic Mg²⁺. In the presence of physiological Mg²⁺, DM-nitrophen becomes heavily bound to Mg²⁺. Upon photolysis, it releases both Ca²⁺ and Mg²⁺, creating a mixed cation transient. Furthermore, Mg²⁺ can slowly displace Ca²⁺ from unphotolyzed DM-nitrophen, causing an unpredictable "sag" in free Ca²⁺ concentrations[6].

Conversely, NP-EGTA has a negligible affinity for Mg²⁺ (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 = 9 mM)[3]. This allows it to function flawlessly in physiological buffers without buffering cytosolic Mg²⁺. The trade-off is its slower photolysis time constant (~10.3 ms), which results in a more gradual rise in [Ca²⁺][4].

DecisionTree Start Experimental Requirement: Rapid Ca²⁺ Uncaging Mg_Check Is physiological[Mg²⁺] (~1 mM) present in the system? Start->Mg_Check Speed_Check Is ultra-fast Ca²⁺ release (< 1 ms) strictly required? Mg_Check->Speed_Check Yes Choose_DM Select DM-Nitrophen Requires Mg²⁺-free buffer (τ < 180 µs) Mg_Check->Choose_DM No Choose_NP Select NP-EGTA Avoids Mg²⁺ interference (τ ~ 10.3 ms) Speed_Check->Choose_NP No Complex_DM Select DM-Nitrophen Must mathematically model Mg²⁺ competitive binding Speed_Check->Complex_DM Yes

Figure 2: Decision matrix for selecting caged calcium compounds based on kinetics and Mg2+ presence.

Self-Validating Experimental Protocols

To ensure rigorous and reproducible data, the following protocols integrate internal validation steps to confirm the efficacy and accuracy of the photolysis event.

Protocol A: Ultra-Fast Calcium Uncaging using DM-Nitrophen in Patch-Clamped Neurons

Objective: To measure sub-millisecond Ca²⁺-dependent processes (e.g., neurotransmitter release or fast K⁺ channel activation)[7].

  • Intracellular Solution Preparation : Prepare a strictly Mg²⁺-free intracellular patch solution to prevent competitive binding. Add 2 mM DM-Nitrophen pre-loaded with 1.4 mM CaCl₂ (yielding ~60-70% saturation)[7].

  • Internal Validation (Dye Co-loading) : Co-load a low-affinity, fast-kinetic fluorescent calcium indicator, such as Oregon Green BAPTA-5N or Calcium Orange-5N[4][8]. High-affinity dyes like Fluo-3 distort the fast kinetics, precluding quantitative deconvolution of the Ca²⁺ transient, and must be avoided[8][9].

  • Cell Dialysis : Establish whole-cell patch-clamp configuration. Wait 10–15 minutes to allow the caged compound and dye to fully equilibrate within the dendritic arbor.

  • Photolysis : Deliver a 1 ms pulse from a 355 nm UV laser.

  • Validation Readout : Monitor the fluorescence transient. A successful, isolated Ca²⁺ spike will show an immediate, sharp rise in fluorescence. If the baseline fluorescence steadily increases before the flash, the DM-nitrophen is prematurely degrading or ambient light is causing unintended photolysis.

Protocol B: Physiological Calcium Uncaging using NP-EGTA in Skinned Muscle Fibers

Objective: To study the kinetics of Ca²⁺-induced force generation in the presence of physiological MgATP[10][11].

  • Buffer Preparation : Prepare a relaxing solution containing physiological Mg²⁺ (1 mM free), MgATP, and 2 mM NP-EGTA. Titrate total Ca²⁺ to achieve a sub-threshold free [Ca²⁺] (e.g., pCa 6.0)[11][12].

  • Fiber Mounting : Mount the chemically skinned trabeculae or muscle fiber between a force transducer and a motor arm.

  • Photolysis : Irradiate the fiber with a 50 ns pulse from a frequency-doubled ruby laser (347 nm)[12]. Because NP-EGTA uncages with a

    
     of ~10.3 ms[4], the Ca²⁺ rise will be slightly delayed but highly specific to Ca²⁺ without altering the Mg²⁺ equilibrium.
    
  • Validation Readout : Record the biexponential rise in tension and stiffness[10]. To validate that the force development rate (

    
    ) is dictated by cross-bridge kinetics and not artificially limited by the NP-EGTA release rate, perform a rapid release-restretch mechanical maneuver to measure the intrinsic rate of force redevelopment (
    
    
    
    ). If
    
    
    closely matches
    
    
    , the Ca²⁺ release was sufficiently fast to capture the true physiological kinetics of the specific muscle type[11][13].
References

1.8 2.4 3.10 4.12 5. 6.5 7.2 8. 9.9 10.3 11.13 12.7 13.6

Sources

The Caged Calcium Conundrum: A Comparative Guide to DM-Nitrophen Selectivity and Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals investigating calcium-dependent physiological processes—such as neurotransmitter release, muscle contraction, and ion channel gating—photolabile calcium chelators ("caged calcium") are indispensable tools. They provide unmatched spatial and temporal control over intracellular calcium concentrations ([Ca²⁺]i).

However, the selection of a caged calcium compound is not trivial. The most widely used ultra-fast chelator, DM-nitrophen , presents a critical mechanistic challenge: its selectivity for calcium (Ca²⁺) over magnesium (Mg²⁺) is highly dependent on the intracellular environment. This guide objectively compares DM-nitrophen against leading alternatives like NP-EGTA, detailing the causality behind experimental artifacts and providing self-validating protocols to ensure data integrity.

Mechanistic Grounding: The EDTA vs. EGTA Core

The functional differences between photolabile chelators originate from their molecular backbones.

DM-nitrophen is synthesized as a photosensitive derivative of EDTA [1]. Because it inherits EDTA's chelation properties, it binds both Ca²⁺ and Mg²⁺ with relatively high affinity prior to photolysis. Specifically, intact DM-nitrophen exhibits a dissociation constant (Kd) of ~5.0 nM for Ca²⁺ and ~2.5 µM for Mg²⁺[2].

In contrast, alternatives like NP-EGTA are derived from EGTA [3]. The EGTA core is inherently highly selective for Ca²⁺ over Mg²⁺. Intact NP-EGTA has a Kd of 80 nM for Ca²⁺, but a vastly lower affinity for Mg²⁺ with a Kd of 9 mM[4].

G DMn DM-nitrophen (Intact Cage) Ca Ca²⁺ (Kd = 5 nM) DMn->Ca High Affinity Binding Mg Mg²⁺ (Kd = 2.5 µM) DMn->Mg Competitive Binding In Vivo UV UV Photolysis (347-355 nm) Ca->UV DMn-Ca Mg->UV DMn-Mg Products Iminodiacetic Products (Kd > 3 mM) UV->Products Cleavage FreeCa Rapid Free Ca²⁺ Products->FreeCa Release FreeMg Rapid Free Mg²⁺ Products->FreeMg Release

Competitive binding and UV photolysis pathways of DM-nitrophen.

The "Caged Magnesium" Artifact: Causality and Implications

The dual affinity of DM-nitrophen creates a severe competitive displacement artifact when introduced into living cells.

The Causality: In a typical mammalian cell, the resting intracellular free Mg²⁺ concentration is between 0.5 and 1.0 mM[3]. When a researcher introduces Ca²⁺-loaded DM-nitrophen into this environment via a patch pipette, the sheer concentration gradient of physiological Mg²⁺ overwhelms the system. Even though DM-nitrophen prefers Ca²⁺, the millimolar presence of Mg²⁺ forces Ca²⁺ out of the DM-nitrophen complex[3].

The Implication: This ion exchange artificially elevates resting intracellular Ca²⁺ from a physiological ~100 nM to a toxic ~5 µM, while simultaneously creating a mixed population of caged Ca²⁺ and caged Mg²⁺[3]. Upon UV illumination, the researcher will inadvertently uncage both ions. Because sudden shifts in micromolar Mg²⁺ can alter ATP-dependent enzymatic processes and ion channel gating[5], this mixed release severely confounds Ca²⁺-specific downstream signaling assays.

Quantitative Comparison of Photolabile Chelators

To mitigate these artifacts, researchers must choose the appropriate chelator based on kinetic requirements and Mg²⁺ sensitivity. The table below summarizes the critical parameters of the three most common commercially available compounds.

PropertyDM-nitrophenNP-EGTANitr-5
Core Chelator Base EDTA[1]EGTA[3]BAPTA[1]
Ca²⁺ Affinity (Pre-photolysis Kd) 5.0 nM[2]80 nM[4]145 - 150 nM[6]
Mg²⁺ Affinity (Pre-photolysis Kd) 2.5 µM[2]9 mM[4]8.5 - 10 mM[6]
Ca²⁺ Affinity (Post-photolysis Kd) ~3 mM[2]>1 mM[4]~1 mM[1]
Quantum Yield 0.18[2]0.20 - 0.23[4]0.04 - 0.20[6]
Uncaging Time Constant <180 µs[4]~10.3 ms[7]~300 µs[6]
Primary Application Ultra-fast Ca²⁺ kineticsPhysiological Mg²⁺ conditionsModerate affinity buffering

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that the experimental setup inherently proves the absence of Mg²⁺ interference.

Protocol A: Ultra-Fast Calcium Uncaging with DM-Nitrophen (Mg²⁺-Depleted)

Objective: Achieve microsecond-scale Ca²⁺ release for studying fast-binding proteins (e.g., synaptotagmin) without Mg²⁺ interference. Causality: By omitting Mg²⁺ from the internal pipette solution, we eliminate competitive displacement, allowing DM-nitrophen to remain >95% loaded with Ca²⁺ at a resting [Ca²⁺]i of ~100 nM[3].

  • Internal Solution Preparation: Formulate a strictly Mg²⁺-free intracellular solution containing 135 mM K-gluconate, 1.585 mM DM-nitrophen, and 1.56 mM CaCl₂[3].

  • Stoichiometric Balancing: Maintain a slight excess of DM-nitrophen (1.585 mM) over total Ca²⁺ (1.56 mM).

    • Validation Check: This specific ratio ensures the resting free Ca²⁺ is mathematically clamped at ~104 nM, preventing basal cytotoxicity[3].

  • Cell Dialysis: Establish whole-cell patch-clamp configuration and allow 10–15 minutes for complete molecular dialysis of the cage into the target cellular compartments.

  • Photolysis: Apply a 347 nm (ruby laser) or 355 nm (Nd:YAG) UV flash[2].

  • Signal Verification:

    • Validation Check: Monitor baseline fluorescence using a low-affinity dye (e.g., Oregon Green BAPTA-5N) prior to the flash. A stable, low baseline confirms that the DMn:Ca²⁺ ratio successfully clamped resting Ca²⁺ and no unexpected displacement occurred[7]. Subsequently, measure the rapid (<180 µs) Ca²⁺ transient[4].

Protocol B: Physiological Magnesium Maintenance with NP-EGTA

Objective: Perform Ca²⁺ uncaging while preserving endogenous Mg²⁺-dependent processes (e.g., ATP hydrolysis). Causality: NP-EGTA utilizes an EGTA core, providing a Mg²⁺ Kd of 9 mM. This renders it highly selective for Ca²⁺ over Mg²⁺, preventing displacement artifacts even at 1 mM intracellular Mg²⁺[4].

  • Internal Solution Preparation: Formulate an intracellular solution containing physiological 1 mM MgCl₂ and the desired concentration of NP-EGTA complexed with Ca²⁺.

  • Esterase Loading (Alternative for Intact Tissue): If patch-clamping is not viable, load cells with the cell-permeant NP-EGTA AM ester.

    • Validation Check: The AM ester does not bind Ca²⁺ until its ester groups are cleaved by intracellular esterases[4]. Measure extracellular Ca²⁺ during loading; a lack of depletion validates that the cage remains inactive until fully internalized, preventing premature buffering.

  • Photolysis: Apply single-photon UV illumination (e.g., 351/364 nm argon-ion laser). Note: NP-EGTA is unsuitable for two-photon photoactivation due to its extremely low absorption cross-section[4].

  • Kinetic Accounting: Account for the slower uncaging time constant (~10.3 ms) when analyzing downstream effector activation[7].

Decision Matrix for Chelator Selection

DecisionTree Start Select Caged Calcium Q1 Maintain physiological [Mg²⁺]i (~1 mM)? Start->Q1 Q2 Require ultra-fast (<1 ms) Ca²⁺ release? Q1->Q2 Yes DMn_NoMg Use DM-nitrophen (Deplete Mg²⁺) Q1->DMn_NoMg No NPEGTA Use NP-EGTA (Mg²⁺ Kd = 9 mM) Q2->NPEGTA No (Slower is fine) DMn_Model Use DM-nitrophen (+ Kinetic Modeling) Q2->DMn_Model Yes (Model Mg²⁺)

Decision tree for selecting between DM-nitrophen and NP-EGTA.

References

  • Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging Source: PLOS / PMC (nih.gov) URL:[Link]

  • Photolabile chelators for the rapid photorelease of divalent cations Source: Proceedings of the National Academy of Sciences (pnas.org) URL:[Link]

  • Flash photolysis of magnesium-DM-nitrophen in heart cells. A novel approach to probe magnesium- and ATP-dependent regulation of calcium channels Source: PubMed (nih.gov) URL:[Link]

  • Photochemical Manipulation of Divalent Cation Levels Source: Annual Reviews (annualreviews.org) URL:[Link]

  • Source: Google Patents (google.com)
  • Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium Source: Biophysical Journal / PMC (nih.gov) URL:[Link]

Sources

assessing the biological compatibility of DM-nitrophen and its photoproducts

Author: BenchChem Technical Support Team. Date: March 2026

The precise spatiotemporal control of intracellular calcium (Ca²⁺) is a cornerstone of modern cellular physiology, neurobiology, and drug development. For decades, photolabile Ca²⁺ chelators—commonly known as "caged calcium" compounds—have allowed researchers to bypass the slow diffusion limits of chemical perfusion, enabling sub-millisecond resolution of Ca²⁺-dependent kinetics.

Among the commercially available options, DM-nitrophen remains one of the most powerful tools for generating rapid, large-amplitude Ca²⁺ jumps. However, its application is frequently complicated by questions surrounding its biological compatibility, specifically regarding photoproduct toxicity and off-target cation interactions.

As an Application Scientist, I have structured this guide to objectively assess the mechanistic performance of DM-nitrophen against its primary alternatives (NP-EGTA and nitr-5). More importantly, this guide breaks down the causality behind its biological artifacts and provides a self-validating experimental workflow to ensure your data reflects true Ca²⁺ signaling, rather than photoproduct interference.

Mechanistic Overview & Photochemistry

DM-nitrophen is a photolabile derivative of EDTA. Before UV illumination, it binds Ca²⁺ with an exceptionally high affinity (K_d ≈ 5 nM) (1)[1]. Upon exposure to UV light (optimally between 350–360 nm), the o-nitrobenzyl-derived backbone undergoes rapid photocleavage.

This reaction produces two iminodiacetic acid photoproducts. Crucially, the structural fragmentation destroys the high-affinity binding pocket, dropping the Ca²⁺ affinity by approximately 600,000-fold (K_d ≈ 3 mM) and forcing the rapid ejection of the Ca²⁺ ion into the cytosol (2)[2].

Photolysis DMn DM-nitrophen:Ca²⁺ (Pre-photolysis Kd = 5 nM) UV UV Illumination (350-360 nm) DMn->UV Intermediate Aci-nitro Intermediate (Transient) UV->Intermediate Products Iminodiacetic Acid Photoproducts + Free Ca²⁺ (Kd = 3 mM) Intermediate->Products Cleavage (Rate: ~38,000 s⁻¹)

Photochemical cleavage of DM-nitrophen resulting in rapid Ca²⁺ release.

Comparative Performance Analysis

To determine if DM-nitrophen is the correct choice for your assay, it must be evaluated against its structural counterparts: NP-EGTA (an EGTA derivative) and nitr-5 (a BAPTA derivative).

Quantitative Comparison of Caged Calcium Compounds
PropertyDM-nitrophenNP-EGTAnitr-5
Chelator Backbone EDTAEGTABAPTA
Pre-photolysis Ca²⁺ K_d 5 nM80 nM145 nM
Post-photolysis Ca²⁺ K_d ~3 mM>1 mM6 µM
Quantum Yield (Φ) 0.18~0.200.012
Uncaging Rate (s⁻¹) ~38,000~68,000~2,500
Mg²⁺ Affinity (K_d) ~2.5 µM (High) 9 mM (Low)8.5 mM (Low)

The Verdict on Performance:

  • DM-nitrophen is the undisputed choice when you need the largest possible amplitude jump in Ca²⁺. Because its initial affinity is so high (5 nM), it can be heavily loaded with Ca²⁺ without raising resting cytosolic levels.

  • NP-EGTA is the superior choice for experiments highly sensitive to magnesium (Mg²⁺) interference, as it completely ignores physiological Mg²⁺ (3)[3].

  • nitr-5 is largely obsolete for rapid kinetic studies due to its poor quantum yield (0.012) and low post-photolysis K_d (6 µM), which means it re-binds a significant portion of the released Ca²⁺ (4)[4].

Assessing Biological Compatibility & "Toxicity"

A common misconception in the field is that the iminodiacetic acid photoproducts of DM-nitrophen are inherently toxic to cells. In reality, these organic byproducts are highly biocompatible and biologically inert. The true "toxicity"—or rather, the source of severe experimental artifacts—stems from the compound's off-target chemical interactions (5)[5].

Causality of DM-Nitrophen Artifacts:
  • The Magnesium (Mg²⁺) Artifact: Because it is based on EDTA, DM-nitrophen has a high affinity for Mg²⁺ (K_d ≈ 2.5 µM). Since resting intracellular Mg²⁺ is between 1–3 mM, any DM-nitrophen not bound to Ca²⁺ will immediately bind Mg²⁺. Upon photolysis, the cell experiences a massive, simultaneous jump in both Ca²⁺ and Mg²⁺. This sudden Mg²⁺ release can artificially inhibit ATPases, block NMDA receptors, or alter ion channel gating.

  • The "Loading Transient": When DM-nitrophen is infused into a cell via a patch pipette, it strips endogenous buffers of their Mg²⁺ and Ca²⁺. This equilibration phase causes a transient, unprompted spike in intracellular Ca²⁺ prior to any UV illumination. If not carefully monitored, this loading transient can prematurely induce Long-Term Potentiation (LTP) or Long-Term Depression (LTD) in neurons.

  • Proton (pH) Shifts: The photocleavage of the o-nitrobenzyl group alters the local protonation state. Without adequate buffering, this causes a rapid intracellular pH shift, which can independently trigger physiological stress responses.

Self-Validating Experimental Protocol

To utilize DM-nitrophen safely, your protocol must be a self-validating system. You cannot simply flash the cell and assume the resulting physiological response is exclusively due to Ca²⁺. You must systematically rule out Mg²⁺ release and pH shifts.

Step-by-Step Methodology for Artifact-Free Uncaging

Step 1: Intracellular Buffer Preparation

  • Action: Formulate the internal pipette solution with a high concentration of a robust pH buffer (e.g., 50 mM HEPES) and a protective reducing agent (e.g., 1 mM Glutathione or DTT).

  • Causality: HEPES absorbs the proton shift generated by the aci-nitro intermediate. Glutathione scavenges any reactive radical byproducts generated during high-intensity UV irradiation, ensuring the photoproducts remain inert.

Step 2: Controlled Intracellular Loading

  • Action: Infuse the DM-nitrophen/Ca²⁺ complex into the target cell via whole-cell patch-clamp. Wait 5–10 minutes before recording.

  • Causality: This waiting period allows the "loading transient" to run its course. You must verify that the baseline holding current has stabilized, proving that the endogenous Mg²⁺/Ca²⁺ displacement has reached equilibrium.

Step 3: UV Flash Photolysis & Target Recording

  • Action: Deliver a 1–2 ms pulse of UV light (350–360 nm) and record the primary physiological response (e.g., neurotransmitter exocytosis or ion channel gating).

Step 4: The Null-Ca²⁺ Control Validation (Critical)

  • Action: In a separate cohort of cells, infuse Ca²⁺-free DM-nitrophen (which will become fully loaded with endogenous Mg²⁺). Apply the exact same UV flash protocol.

  • Causality: This step is the ultimate validation. Photolysis of Ca²⁺-free DM-nitrophen will release Mg²⁺, shift the pH, and generate the iminodiacetic acid photoproducts—without releasing Ca²⁺. If your target physiological response still occurs in this control group, your assay is compromised by photoproduct/Mg²⁺ artifacts. If the response is absent, you have definitively proven that your primary data is driven exclusively by Ca²⁺.

Workflow Step1 1. Intracellular Loading (DM-nitrophen + Ca²⁺ + HEPES) Step2 2. Baseline Stabilization (Monitor 'Loading Transient') Step1->Step2 Equilibration Step3 3. UV Flash Photolysis (Trigger Ca²⁺ Uncaging) Step2->Step3 Stable Baseline Step4 4. Target Recording (Measure Physiological Response) Step3->Step4 Sub-ms Release Step5 5. Null-Ca²⁺ Control (Flash Ca²⁺-free DMn to isolate artifacts) Step4->Step5 Causality Check

Self-validating workflow isolating Ca²⁺ signaling from photoproduct and Mg²⁺ artifacts.

Conclusion

DM-nitrophen is a highly effective tool for initiating rapid intracellular Ca²⁺ jumps, boasting superior pre-photolysis affinity and release kinetics compared to nitr-5 and NP-EGTA. While its iminodiacetic acid photoproducts are biologically compatible, its off-target affinity for Mg²⁺ requires rigorous experimental design. By implementing robust pH buffering and mandatory Null-Ca²⁺ controls, researchers can confidently isolate Ca²⁺-specific pathways and eliminate the confounding variables associated with photolytic cleavage.

References

  • Source: annualreviews.
  • Source: nih.
  • Source: nih.
  • Source: thermofisher.
  • Source: berkeley.
  • Source: nih.

Sources

A Comparative Guide to DM-nitrophen: Efficacy and Applications in Cellular and Tissue-Based Research

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of cellular signaling, the precise spatial and temporal control of intracellular calcium concentration ([Ca²⁺]i) is paramount to understanding its role as a ubiquitous second messenger. Photolabile calcium chelators, or "caged calcium" compounds, have emerged as indispensable tools for researchers, allowing for the rapid and localized elevation of [Ca²⁺]i with a flash of light. Among these, DM-nitrophen has been a widely utilized tool for investigating a myriad of calcium-dependent processes. This guide provides a comprehensive comparison of DM-nitrophen's efficacy across different cell types and tissues, contrasts its performance with key alternatives, and offers detailed experimental protocols for its application.

The Mechanism of Action: A Light-Induced Liberation of Calcium

DM-nitrophen, chemically known as 1-(4,5-dimethoxy-2-nitrophenyl)EDTA, is a photolabile derivative of the chelator EDTA.[1][2] In its "caged" form, DM-nitrophen exhibits a very high affinity for calcium ions (Ca²⁺), with a dissociation constant (Kd) in the nanomolar range, effectively sequestering them and rendering them biologically inactive.[3][4][5] Upon illumination with near-ultraviolet (UV) light, typically around 350-360 nm, the DM-nitrophen molecule undergoes a photochemical reaction.[6][7] This process cleaves the molecule, leading to the formation of photoproducts with a drastically reduced affinity for Ca²⁺ (Kd in the millimolar range).[3][4][5][7] This sudden decrease in affinity results in the rapid release of Ca²⁺, causing a localized and transient increase in intracellular calcium concentration.[3][7]

DM_Nitrophen_Mechanism cluster_0 Before Photolysis cluster_1 Photolysis (UV Light) cluster_2 After Photolysis DM_Caged DM-nitrophen (High Ca²⁺ Affinity) Kd ≈ 5 nM Ca_ion Ca²⁺ DM_Caged->Ca_ion Binds Ca²⁺ tightly UV_Light UV Light (≈350-360 nm) DM_Caged->UV_Light Photolysis DM_Uncaged Photoproducts (Low Ca²⁺ Affinity) Kd ≈ 3 mM UV_Light->DM_Uncaged Released_Ca Released Ca²⁺

Caption: Mechanism of Ca²⁺ uncaging by DM-nitrophen.

Comparative Analysis: DM-nitrophen vs. Alternatives

While DM-nitrophen has proven effective, it is not without its limitations. A significant consideration is its substantial affinity for magnesium ions (Mg²⁺), which are present at much higher concentrations in the cytoplasm than Ca²⁺.[3][8][9] This can complicate experiments, as the binding of intracellular Mg²⁺ to DM-nitrophen can lead to the release of Ca²⁺ upon loading, creating a "loading transient".[10]

A primary alternative, nitrophenyl-EGTA (NP-EGTA), addresses this issue. Derived from EGTA, NP-EGTA exhibits high selectivity for Ca²⁺ over Mg²⁺ (Kd for Mg²⁺ is approximately 9 mM), thus avoiding significant perturbation of physiological Mg²⁺ levels.[4][11]

PropertyDM-nitrophenNP-EGTAReferences
Parent Chelator EDTAEGTA[1][12]
Ca²⁺ Kd (pre-photolysis) ~5 nM~80 nM[3][4][5]
Ca²⁺ Kd (post-photolysis) ~3 mM>1 mM[3][4][5][7]
Fold change in Ca²⁺ affinity ~600,000~12,500[4][7]
Mg²⁺ Kd (pre-photolysis) ~2.5 µM~9 mM[2][4]
Rate of Ca²⁺ Release <180 µsGenerally slower than DM-nitrophen[2][13]
Quantum Yield ~0.18~0.2[4][14]
Photolysis Wavelength ~350-360 nm~350-360 nm[7][15]

Key Considerations for Selection:

  • Speed of Ca²⁺ Rise: For experiments requiring very rapid increases in [Ca²⁺]i, DM-nitrophen's faster release kinetics may be advantageous.[3][8][9]

  • Magnesium Sensitivity: In studies where maintaining physiological Mg²⁺ concentrations is critical, NP-EGTA is the superior choice due to its negligible affinity for Mg²⁺.[3][8][10]

  • Desired Ca²⁺ Concentration: The higher pre-photolysis affinity of DM-nitrophen allows for loading a greater amount of Ca²⁺ before reaching activating levels of free Ca²⁺.[14]

Efficacy in Diverse Biological Systems

The utility of DM-nitrophen has been demonstrated across a range of cell types and tissues, each with unique physiological contexts.

Neuronal Systems

In neuroscience research, DM-nitrophen has been instrumental in elucidating the role of Ca²⁺ in processes such as neurotransmitter release and synaptic plasticity. For instance, photolytic release of Ca²⁺ from DM-nitrophen has been shown to trigger transmitter release at the squid giant synapse and the crayfish neuromuscular junction.[16][17][18] Studies in cultured rat dorsal root ganglion neurons have utilized DM-nitrophen to activate Ca²⁺-dependent Cl⁻ currents independently of other physiological parameters.[19]

Cardiac and Muscle Tissues

The role of Ca²⁺ in muscle contraction and cardiac electrophysiology has been extensively studied using DM-nitrophen. In skinned cardiac myocytes, two-photon excitation photolysis of DM-nitrophen has been used to induce Ca²⁺ waves and study Ca²⁺-induced Ca²⁺ release from the sarcoplasmic reticulum.[20] Furthermore, flash photolysis of DM-nitrophen has been employed in guinea pig heart cells to investigate the Mg²⁺- and ATP-dependent regulation of calcium channels.[21][22][23] In smooth muscle, localized uncaging of Ca²⁺ from DMNP-EDTA has been used to study Ca²⁺-induced Ca²⁺ release.

Experimental Protocols

The successful application of DM-nitrophen requires careful consideration of loading procedures and photolysis parameters.

Cell Loading with DM-nitrophen AM Ester

For loading intact cells, the acetoxymethyl (AM) ester form of DM-nitrophen is often used. The lipophilic AM groups facilitate passage across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active DM-nitrophen in the cytoplasm.[1][2]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of DM-nitrophen AM in anhydrous DMSO.

  • Loading Solution: Dilute the stock solution in a suitable physiological buffer to the final loading concentration (typically in the low micromolar range). The addition of a non-ionic surfactant like Pluronic F-127 can aid in solubilization.

  • Cell Incubation: Incubate the cells with the loading solution at room temperature or 37°C for a specific duration (e.g., 30-60 minutes). The optimal time and concentration should be determined empirically for each cell type.

  • Washing: After incubation, wash the cells thoroughly with fresh buffer to remove extracellular DM-nitrophen AM.

  • De-esterification: Allow time for intracellular esterases to fully cleave the AM groups (typically 30-60 minutes).

Flash Photolysis and Calcium Imaging

Experimental_Workflow cluster_loading Cell Loading cluster_photolysis Photolysis & Imaging A Prepare DM-nitrophen AM loading solution B Incubate cells with DM-nitrophen AM A->B C Wash cells to remove extracellular compound B->C D Allow for de-esterification C->D E Mount cells on microscope D->E Proceed to experiment F Identify target cell/region E->F G Deliver UV light flash (e.g., Xenon lamp or laser) F->G H Simultaneously record intracellular Ca²⁺ with a fluorescent indicator (e.g., Fluo-4) G->H

Caption: Experimental workflow for DM-nitrophen application.

Photolysis is typically achieved using a high-intensity UV light source, such as a xenon flash lamp or a UV laser, coupled to a microscope.[7][24] The light is focused on the region of interest, allowing for spatially precise Ca²⁺ uncaging.[7] Changes in intracellular Ca²⁺ are monitored using a fluorescent Ca²⁺ indicator, such as Fluo-3 or Fluo-4, which is often co-loaded with the caged compound.[7][25][26]

Conclusion

DM-nitrophen remains a valuable tool for researchers investigating the multifaceted roles of calcium in cellular physiology. Its rapid release kinetics and high Ca²⁺ binding capacity make it suitable for a wide range of applications. However, its significant affinity for Mg²⁺ necessitates careful consideration and makes NP-EGTA a preferable alternative in certain experimental contexts. By understanding the comparative properties of these caged compounds and employing optimized experimental protocols, researchers can continue to unravel the complexities of calcium signaling with high precision and control.

References

  • DM-Nitrophen | Ca2+ Cage - MedchemExpress.com. (URL: )
  • Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - PMC. (URL: [Link])

  • Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. (URL: [Link])

  • Flash photolysis of magnesium-DM-nitrophen in heart cells. A novel approach to probe magnesium- and ATP-dependent regulation of calcium channels - PubMed. (URL: [Link])

  • Flash Photolysis of Magnesium-DM-Nitrophen in Heart Cells. (URL: [Link])

  • Flash Photolysis of Caged Compounds in the Cilia of Olfactory Sensory Neurons - PMC. (URL: [Link])

  • Kinetic properties of DM-nitrophen binding to calcium and magnesium - PubMed. (URL: [Link])

  • Flash Photolysis of Magnesium-DM-Nitrophen in Heart Cells: A Novel Approach to Probe Magnesium- and ATPDependent Regulation of Calcium Channels. (URL: [Link])

  • Calcium waves in skinned cardiac myocytes evoked by two-photon excitation photolysis of caged calcium - PubMed. (URL: [Link])

  • Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium - ResearchGate. (URL: [Link])

  • DM-nitrophen AM is caged magnesium - ResearchGate. (URL: [Link])

  • Laser photolysis of caged calcium: rates of calcium release by nitrophenyl-EGTA and DM-nitrophen - PMC. (URL: [Link])

  • Millisecond studies of calcium-dependent exocytosis in pituitary melanotrophs: comparison of the photolabile calcium chelators nitrophenyl-EGTA and DM-nitrophen - PubMed. (URL: [Link])

  • Useful caged compounds for cell physiology - PMC - NIH. (URL: [Link])

  • Activation of Ca(2+)-dependent Cl- currents in cultured rat sensory neurones by flash photolysis of DM-nitrophen - PMC. (URL: [Link])

  • Calcium released by photolysis of DMnitrophen triggers transmitter release at the crayfish neuromuscular junction. - Molecular and Cell Biology. (URL: [Link])

  • Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction - PubMed. (URL: [Link])

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. (URL: [Link])

  • Flash photolysis of caged compounds - The University of Texas at Dallas. (URL: [Link])

  • DMNP-EDTA, NP-EGTA - Interchim. (URL: [Link])

  • Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PubMed. (URL: [Link])

  • Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse - PMC. (URL: [Link])

  • Photolysis of caged ATP and caged oligonucleotides - Bio-Synthesis Inc. (URL: [Link])

  • Laser photolysis of caged compounds at 405 nm: photochemical advantages, localisation, phototoxicity and methods for calibration - PubMed. (URL: [Link])

  • Ca2+-Induced Ca2+ Release through Localized Ca2+ Uncaging in Smooth Muscle - PMC. (URL: [Link])

  • NP-EGTA (o-Nitrophenyl EGTA, Tetrapotassium Salt, cell impermeant - Citations. (URL: [Link])

  • The calcium concentration clamp: spikes and reversible pulses using the photolabile chelator DM-nitrophen - PubMed. (URL: [Link])

  • The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. (URL: [Link])

  • Rate of release of Ca2+ following laser photolysis of the DM-nitrophen-Ca2+ complex - PubMed. (URL: [Link])

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Optochemical Control of Intracellular Calcium: A Comparative Guide to DM-Nitrophen

Author: BenchChem Technical Support Team. Date: March 2026

The precise spatiotemporal regulation of intracellular calcium (


) is a cornerstone of modern electrophysiology and signal transduction research. For decades, photolabile 

chelators—commonly known as "caged calcium" compounds—have allowed researchers to bypass the diffusion limits of traditional perfusion systems, triggering microsecond-scale

jumps using ultraviolet (UV) or two-photon (2P) excitation.

Among the commercially available options, DM-nitrophen (1-(4,5-dimethoxy-2-nitrophenyl)-EDTA) remains one of the most powerful, yet mechanistically demanding, tools in the biophysicist's arsenal[1],[2]. This guide provides an objective, data-driven comparison of DM-nitrophen against leading alternatives like NP-EGTA and Nitr-5, detailing its applications, intrinsic limitations, and field-validated protocols.

Mechanistic Grounding: The Chemistry of the Cage

To understand the performance profile of DM-nitrophen, one must look at its molecular backbone. DM-nitrophen is an EDTA-based photolabile chelator[3]. In its unphotolyzed state, it binds


 with an exceptionally high affinity (

)[4]. Upon absorption of UV light (typically 355 nm), the dimethoxynitrobenzyl group undergoes a photochemical cleavage, splitting the EDTA backbone into two iminodiacetic acid photoproducts[3],[1].

This cleavage catastrophically destroys the binding pocket, dropping the


 affinity by nearly a million-fold to a 

of

[3]. The result is a near-instantaneous (time constant

) release of free

into the cytosol[5].
The Causality of the Magnesium Limitation

The primary limitation of DM-nitrophen stems directly from its EDTA heritage. While EDTA binds


 tightly, it also has a substantial affinity for magnesium (

). The pre-photolysis

of DM-nitrophen for

is approximately

[3].

In a physiological intracellular environment, resting


 is typically between 

and

[4]. If a researcher injects

-loaded DM-nitrophen into a wild-type cell, the overwhelming mass action of cytosolic

will competitively displace the caged

. This causes two severe experimental artifacts:
  • Toxicity: The displaced

    
     floods the cell, raising resting 
    
    
    
    from a healthy
    
    
    to a toxic
    
    
    [4].
  • Signal Dilution: The cage becomes saturated with

    
    , meaning the subsequent UV flash will uncage a mixture of 
    
    
    
    and
    
    
    , confounding the data[4].

Objective Performance Comparison: DM-Nitrophen vs. Alternatives

To circumvent the


 issue, researchers often turn to NP-EGTA  (Nitrophenyl-EGTA) or Nitr-5 . NP-EGTA utilizes an EGTA backbone, which is highly selective for 

over

(

)[4],[1]. However, this selectivity comes at the cost of pre-photolysis affinity and quantum efficiency.
Table 1: Quantitative Comparison of Photolabile Calcium Chelators
PropertyDM-NitrophenNP-EGTANitr-5
Chelator Backbone EDTAEGTABAPTA


(Pre-flash)

[4]

[4]

[3]


(Post-flash)

[3]

[4]

[2]


(Pre-flash)

[3]

[4]

[3]
Quantum Yield (

)

[3]

[6]

[2]
Release Rate Constant

[7]

(complex)[4]

[2]
2-Photon Cross-Section

[4]

[4]
N/A
Primary Advantage Highest

affinity; excellent for 2P uncaging.
High

tolerance; physiological compatibility.
Does not generate toxic photoproducts.
Primary Limitation Requires

-depleted intracellular solutions.
Low 2P cross-section; cannot buffer resting

as low.
Low quantum yield; small

jump amplitude.

Verdict on Selection: If your experiment requires physiological


 levels (e.g., studying NMDA receptors or 

-dependent ATPases), NP-EGTA is mandatory[4]. However, if you can dialyze the cell with a

-free internal solution via patch-clamp, DM-nitrophen is vastly superior. Its lower pre-flash

allows it to be loaded to

capacity at resting

levels, and its 10-fold higher two-photon cross-section makes it the premier choice for deep-tissue, dynamic-clamp controlled 2P uncaging[4].

Key Applications & Pathway Visualization

DM-nitrophen is predominantly used to study ultra-fast


-dependent exocytosis (e.g., at the Calyx of Held)[7] and Calcium-Induced Calcium Release (CICR)  in cardiac ventricular myocytes[5],[8].

In cardiac research, a UV flash photolyzes DM-nitrophen, creating a microsecond


 spike. This spike activates Ryanodine Receptors (RyRs) on the Sarcoplasmic Reticulum (SR), triggering a massive secondary release of 

that drives muscle contraction[5].

G UV UV Flash (355nm) DMn DM-nitrophen-Ca2+ Complex UV->DMn Photolysis (QY: 0.18) Ca_free Free Ca2+ Spike (<30 µs) DMn->Ca_free Kd shifts 5nM -> 3mM RyR Ryanodine Receptors (SR Membrane) Ca_free->RyR Activates CICR Calcium-Induced Calcium Release RyR->CICR SR Ca2+ release Contract Cardiac Muscle Contraction CICR->Contract Depolarization

Fig 1: Mechanism of DM-nitrophen-mediated Calcium-Induced Calcium Release (CICR) pathway.

Self-Validating Experimental Protocol: Whole-Cell Uncaging

To ensure data integrity when using DM-nitrophen, the experimental design must be a self-validating system. The following protocol utilizes whole-cell patch-clamp to enforce a


-free environment, coupled with a low-affinity fluorescent dye (e.g., OGB-5N or Fluo-3) to monitor baseline stability prior to the flash[5].
Step-by-Step Methodology
  • Intracellular Solution Preparation: Prepare a pipette solution containing

    
     Cs-aspartate, 
    
    
    
    TEA-Cl,
    
    
    
    
    -DM-nitrophen,
    
    
    
    
    , and a fluorescent indicator (e.g.,
    
    
    Fluo-3)[5]. Crucial: Omit all
    
    
    and ATP (or use non-hydrolyzable,
    
    
    -free ATP analogs) to prevent
    
    
    displacement.
  • Whole-Cell Dialysis: Establish a whole-cell patch-clamp configuration. Allow 3 to 5 minutes for the pipette solution to completely dialyze the cell interior, washing out endogenous

    
    [4].
    
  • Baseline Validation (Internal Control): Monitor the Fluo-3 fluorescence. A stable, low-level baseline confirms that endogenous

    
     has been successfully washed out and that the DM-nitrophen is securely holding the 
    
    
    
    . A rising baseline indicates
    
    
    contamination.
  • Photolysis: Deliver a brief (e.g., 1 ms) UV pulse using a frequency-tripled Nd:YAG laser (355 nm) or a 2-photon Ti:Sapphire laser (710 nm)[5],[6].

  • Electrophysiological Recording: Simultaneously record the resulting inward currents (e.g.,

    
     generated by the 
    
    
    
    exchanger) and the fluorescent transient to quantify the exact magnitude of the
    
    
    jump[5].

Workflow Prep 1. Solution Prep DM-nitrophen (2-4 mM) Ca2+ (0.5 mM) Strictly Mg2+-free Patch 2. Whole-Cell Patch Dialyze cell for 3-5 mins to remove endogenous Mg2+ Prep->Patch Validate 3. Baseline Validation Monitor Fluo-3 to ensure stable resting [Ca2+] Patch->Validate Flash 4. Laser Photolysis 355nm UV or 710nm 2-Photon excitation Validate->Flash Record 5. Data Acquisition Record INCX currents and fluorescence transients Flash->Record

Fig 2: Self-validating experimental workflow for DM-nitrophen uncaging in patch-clamped cells.

Conclusion

DM-nitrophen is an exceptionally potent tool for probing fast


 kinetics, offering unmatched pre-photolysis affinity and superior two-photon cross-sections compared to NP-EGTA[4]. However, its chemical identity as an EDTA derivative demands rigorous experimental controls. Researchers must strictly manage intracellular magnesium levels through patch-clamp dialysis to prevent catastrophic baseline 

shifts[3],[4]. When these parameters are respected, DM-nitrophen provides the highest fidelity control over intracellular calcium dynamics available in the field.

References

  • Useful caged compounds for cell physiology - PMC - NIH Source: nih.gov URL:[Link]

  • PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS - Annual Reviews Source: annualreviews.org URL:[Link]

  • Sarcoplasmic Reticulum Ca2+ Refilling Controls Recovery From Ca2+-Induced Ca2+ Release Refractoriness in Heart Muscle | Circulation Research Source: ahajournals.org URL:[Link]

  • Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging - PLOS Source: plos.org URL:[Link]

  • Novel approach to real-time flash photolysis and confocal [Ca2+] imaging - PMC Source: nih.gov URL:[Link]

  • Design, Synthesis, and Application of Photoactive Complexes of Biologically Relevant Metals Source: uconn.edu URL:[Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology Source: nih.gov URL:[Link]

Sources

Safety Operating Guide

Comprehensive EHS Guide: Disposal Procedures for 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, EHS-compliant technical guide for the operational management and disposal of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one, tailored for researchers and drug development professionals.

As a specialized synthetic intermediate, 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one (a nitroaromatic pinacolone derivative) requires rigorous lifecycle management. In drug discovery and chemical synthesis environments, the mishandling of nitroaromatic waste streams can lead to severe regulatory penalties and catastrophic safety incidents, such as exothermic decomposition or unintended reactivity in waste accumulation areas[1].

This guide provides a self-validating, step-by-step protocol for the safe segregation, characterization, and disposal of this compound, ensuring full compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) mandates.

Chemical Profile & Hazard Characterization

Before initiating disposal, it is critical to understand the physicochemical properties that dictate the compound's waste classification. The molecule contains a sterically hindered ketone (pinacolone moiety) and a nitroaromatic ring.

  • Waste Classification: Non-halogenated organic waste.

  • Primary Hazards: Toxic (due to the nitroarene moiety), potentially sensitizing, and an environmental hazard.

  • Reactivity Profile: While stable under ambient conditions, nitroaromatics can undergo violent exothermic reactions if inadvertently mixed with strong reducing agents, concentrated alkalis, or strong oxidizers (e.g., nitric acid) in waste carboys[1].

Table 1: Waste Compatibility & Segregation Matrix
Waste CategoryCompatibility StatusOperational Rationale
Non-Halogenated Organics Compatible Standard disposal stream for C, H, N, O containing compounds. Safe for co-mingling with standard solvents (e.g., EtOAc, Hexanes)[2].
Halogenated Organics Incompatible Mixing increases disposal costs and complicates incineration profiles. Segregate strictly[2].
Strong Acids / Oxidizers Highly Incompatible Contact with concentrated nitric or sulfuric acid can trigger secondary nitration or exothermic decomposition[1].
Aqueous Waste Incompatible The compound has low aqueous solubility; mixing creates biphasic waste that complicates EHS processing and treatment[3].

Step-by-Step Laboratory Disposal Workflow

In professional laboratory settings, the chemical treatment or neutralization of complex organic waste (e.g., attempting to reduce the nitro group to an amine to alter toxicity) is strictly prohibited unless specifically permitted by an institutional EHS protocol. Such improvised treatments pose significant safety risks. The standard, compliant methodology is collection, segregation, and high-temperature incineration [3].

Phase 1: Waste Segregation and Containerization
  • Select the Receptacle: Utilize a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Ensure the container features a secure, vapor-tight cap[3].

  • Verify the Stream: Confirm that the waste container is designated exclusively for Non-Halogenated Organic Waste. Do not add this compound to containers holding heavy metals, aqueous acids, or halogenated solvents[2].

  • Transfer the Material: In a certified chemical fume hood, transfer the solid or dissolved waste into the receptacle. If the compound is dissolved in a solvent (e.g., dichloromethane), the entire mixture must be re-classified and disposed of as Halogenated Organic Waste due to the solvent carrier.

Phase 2: Labeling and SAA Storage
  • Apply Regulatory Labeling: Immediately affix a hazardous waste tag to the container. The label must explicitly state the full chemical name (3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one) and its primary hazard (Toxic/Organic). Abbreviations or structural formulas are non-compliant.

  • Satellite Accumulation Area (SAA) Protocols: Store the active waste container in a designated SAA at or near the point of generation. The container must be kept closed at all times except when actively adding waste, and must be placed within secondary containment (e.g., a polyethylene tray) to capture potential spills[3].

Phase 3: Empty Container Management
  • Triple Rinsing: Chemical containers that have been emptied of this compound must be triple-rinsed with a compatible solvent (e.g., acetone) to remove residual residue. The rinsate must be collected and disposed of as hazardous waste[4].

  • Defacing and Disposal: Once the container is completely dry and free of visible residue, deface all original chemical labels with a permanent marker. The clean, empty glass or plastic container can then be disposed of in the standard laboratory glass/solid waste stream[4].

EHS Logistics and Final Disposition

Once the SAA container reaches its volume limit (or the regulatory time limit, typically 90 to 180 days depending on generator status), it must be transferred to the central EHS facility.

The ultimate disposition for nitroaromatic organic compounds is high-temperature incineration at a permitted hazardous waste Treatment, Storage, and Disposal Facility (TSDF)[3]. Incineration ensures the complete thermal destruction of the nitroaromatic ring, converting the organic material into carbon dioxide, water, and nitrogen oxides, which are subsequently scrubbed from the exhaust by the facility's emission control systems. For environmental monitoring and site characterization, traces of nitroaromatics are typically quantified using EPA SW-846 Test Method 8330A (HPLC)[5].

Process Visualization

WasteDisposal Gen Waste Generation: 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one Char Waste Characterization (Non-Halogenated Organic, Toxic) Gen->Char Seg Segregation: Isolate from Oxidizers & Bases Char->Seg SAA Satellite Accumulation Area (SAA) Secondary Containment Seg->SAA EHS EHS Collection & Manifesting SAA->EHS Inc High-Temperature Incineration (Licensed TSDF Facility) EHS->Inc

Workflow for the characterization, segregation, and disposal of nitroaromatic laboratory waste.

References
  • Tulane University Environmental Health and Safety. FACT SHEET: Hazardous Waste Disposal. Tulane University. Available at:[Link]

  • Hazardous Waste Experts. How Do You Dispose of Organic Solvents? Hazardous Waste Experts. Available at:[Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. The University of Chicago. Available at:[Link]

  • United States Environmental Protection Agency (EPA). SW-846 Test Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). US EPA. Available at:[Link]

  • AIDIC (The Italian Association of Chemical Engineering). Explosion at a Hazardous Waste Site Caused by Contaminated Nitric Acid. AIDIC. Available at: [Link]

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A Precautionary Guide to the Safe Handling of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one. The following guidance is based on the chemical structure of the compound, which incorporates a butanone framework and a 2-nitrophenoxy moiety. The recommendations are derived from data on structurally related nitroaromatic compounds and ketones. It is imperative that researchers treat this compound with a high degree of caution and conduct a thorough, site-specific risk assessment before handling.

Hazard Assessment: A Synthesis of Structural Analogs

The primary hazards associated with 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one are inferred from its constituent chemical groups. The presence of a nitroaromatic group is of significant concern.

  • Acute Toxicity: Aromatic nitro compounds are known to be toxic if ingested, inhaled, or absorbed through the skin.[1] A significant health effect of exposure to nitroaromatic compounds is methemoglobinemia , a condition that reduces the blood's ability to carry oxygen, leading to symptoms such as cyanosis (blue-colored skin), headaches, dizziness, and nausea.[1][2][3]

  • Irritation: The compound is likely to be an irritant to the eyes, skin, and respiratory system.[1][4][5] Inhalation of dust or aerosols may cause respiratory tract irritation.[1][4][6]

  • Chronic Health Effects: Prolonged or repeated exposure to nitroaromatic compounds may lead to liver and kidney damage.[2][5] Some carbazole derivatives, which share structural similarities, have shown evidence of carcinogenicity.[1]

  • Flammability and Reactivity: While specific data is unavailable, the butanone backbone suggests the compound may be a combustible liquid. Nitroaromatic compounds can be reactive and may decompose violently when heated.[7][8] They can also react vigorously with strong oxidizing agents, reducing agents, and strong acids, creating a fire or explosion hazard.[3][4][7]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one.

Body PartProtection LevelSpecific RecommendationsRationale
Respiratory HighA NIOSH-approved N95 respirator or higher is necessary, especially when handling the solid form outside of a certified chemical fume hood.[4][6]To prevent the inhalation of fine powders or aerosols.
Hands HighChemical-resistant gloves (e.g., Nitrile, Neoprene) are required. Double gloving is recommended.[6]To prevent skin contact and absorption. Aromatic nitro compounds can be absorbed through the skin.[2][9]
Eyes/Face HighChemical safety goggles and a face shield should be worn.To protect against splashes, dust, and vapors.
Body HighA flame-resistant lab coat (e.g., Nomex®) should be worn over long-sleeved clothing and long pants.[1]To protect the skin from spills and prevent clothing contamination.
Feet HighClosed-toe, chemical-resistant shoes must be worn.To protect feet from spills.

Experimental Workflow: Safe Handling Protocol

The following diagram and steps outline a safe handling workflow for 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Work Area (Fume Hood) gather_ppe Gather & Don PPE prep_area->gather_ppe 1. Secure Area prep_materials Prepare Materials & Waste Containers gather_ppe->prep_materials 2. Protect Self weigh Weigh Compound prep_materials->weigh 3. Ready for Work dissolve Dissolve/React weigh->dissolve 4. Perform Experiment decontaminate Decontaminate Equipment dissolve->decontaminate 5. Post-Experiment dispose Dispose of Waste decontaminate->dispose 6. Segregate Waste doff_ppe Doff PPE dispose->doff_ppe 7. Final Steps wash Wash Hands doff_ppe->wash 8. Personal Hygiene

Caption: A stepwise workflow for the safe handling of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one.

Step-by-Step Handling Procedures:
  • Preparation:

    • Designated Area: All handling of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

    • PPE: Before handling the compound, don all the required personal protective equipment as outlined in the table above.

    • Materials: Assemble all necessary equipment, including spatulas, glassware, and pre-labeled waste containers.

  • Handling:

    • Weighing: If possible, use an analytical balance with a draft shield inside the fume hood.[1] Handle the solid carefully to avoid generating dust. Use a spatula for transfers instead of pouring.[6]

    • Dissolving/Reacting: If preparing a solution, add the solvent to the weighed solid slowly to prevent splashing. If heating is required, use a controlled heating source and ensure adequate ventilation.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly clean all non-disposable equipment that came into contact with the compound using a suitable solvent. Collect the cleaning solvent as hazardous waste.[1]

    • Waste Disposal: All materials contaminated with 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one must be treated as hazardous waste.

      • Solid Waste: Collect contaminated disposables (e.g., gloves, weigh paper, absorbent pads) in a clearly labeled, sealed hazardous waste container.[1][6]

      • Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a labeled, sealed hazardous waste container. Do not mix with non-halogenated waste streams.[10]

    • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself and the surrounding area.

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency and Disposal Plans

Spill Response

A tiered response is necessary depending on the size of the spill.

G cluster_minor_spill Minor Spill (Inside Fume Hood) cluster_major_spill Major Spill (Outside Fume Hood) spill Spill Occurs alert_minor Alert others in the immediate area spill->alert_minor Minor evacuate Evacuate the immediate area spill->evacuate Major absorb Absorb with inert material (e.g., vermiculite, sand) alert_minor->absorb collect Collect absorbed material into a sealed hazardous waste container absorb->collect decontaminate_minor Decontaminate the area collect->decontaminate_minor alert_major Alert supervisor and EHS evacuate->alert_major secure Secure the area and prevent entry alert_major->secure await_response Await professional response team secure->await_response

Caption: Decision tree for responding to minor and major spills.

  • Minor Spill (within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[11]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[12]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area.[6][13]

    • Alert your supervisor and the institution's Environmental Health and Safety (EHS) department immediately.[14][15]

    • Close the doors to the affected area to confine the spill.[13]

    • Prevent entry to the contaminated area.[13]

    • Await the arrival of the trained emergency response team.[14]

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][16]

  • Skin Contact: Immediately remove contaminated clothing.[16] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][16]

Disposal Plan

The disposal of 3,3-Dimethyl-1-(2-nitrophenoxy)butan-2-one and its associated waste must comply with all local, state, and federal regulations.

  • Waste Segregation: Collect all waste containing this compound in a dedicated "Halogenated Organic Waste" or "Nitro-containing Waste" container. Do not mix with other waste streams.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers securely closed.[4]

  • Disposal: Arrange for waste pickup through your institution's EHS department. The primary method for the disposal of nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[10]

References

  • BenchChem. (2025). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • BenchChem. (2025). Personal protective equipment for handling 2'-Nitroflavone.
  • Mishra, S., et al. (2023). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • National Center for Biotechnology Inform
  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • BenchChem. (2025). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
  • Loba Chemie. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols.
  • Apollo Scientific. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrophenols.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • ECHEMI. (n.d.).
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Radehaus, P. M. (2009). Bioremediation of nitroaromatic compounds. In Bioremediation: Applied Microbial Solutions for Real-World Environmental Cleanup (pp. 123-144). ASM Press.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • University of Example. (n.d.). Chemical Emergency Procedures.
  • U.S. Environmental Protection Agency. (2010). Provisional Peer Reviewed Toxicity Values for 2-Nitrophenol (CASRN 88-75-5).
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • National Oceanic and Atmospheric Administration. (n.d.). 2-NITROPHENOL. CAMEO Chemicals.
  • International Labour Organization. (2011). Nitrocompounds, Aromatic.
  • University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety.
  • Chen, J. R., et al. (2015).
  • Chemistry LibreTexts. (2021). Proper Protective Equipment.
  • MiTeGen. (n.d.). Cryogenic Protective Apparel.
  • Public Health England. (2024). Nitrobenzene - Incident management. GOV.UK.
  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill.
  • Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.